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  • Product: 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide
  • CAS: 433969-36-9

Core Science & Biosynthesis

Foundational

physicochemical properties and molecular weight of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

An in-depth technical analysis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide reveals a highly versatile halogenated scaffold with significant applications in medicinal chemistry and drug discovery. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide reveals a highly versatile halogenated scaffold with significant applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing a mechanistic breakdown of its physicochemical properties, structural advantages, and self-validating synthetic protocols.

Executive Summary & Molecular Architecture

5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9), also known by its synonym 5-bromo-N-isopentylnicotinamide, is a functionalized nicotinamide derivative. The molecular architecture consists of a central pyridine-3-carboxamide core, modified by a bromine atom at the 5-position and an isopentyl (3-methylbutyl) aliphatic chain on the amide nitrogen.

This specific substitution pattern is not arbitrary; it is designed to precisely tune the steric and electronic parameters of the molecule, making it an ideal building block for fragment-based drug design (FBDD) and lead optimization.

Physicochemical Profiling and Lipinski’s Rule of Five

To understand the pharmacokinetic potential of this compound, we must analyze its core physicochemical properties. The quantitative data is summarized in the table below:

PropertyValueCausality & Pharmacokinetic Implication
CAS Number 433969-36-9Standard registry identifier for the compound [1].
Molecular Formula C₁₁H₁₅BrN₂ODefines the atomic composition and isotopic distribution.
Molecular Weight 271.15 g/mol Optimal for early-stage drug discovery; allows for further functionalization without exceeding the 500 g/mol limit of Lipinski's Rule.
H-Bond Donors (HBD) 1Contributed by the amide (NH). Ensures favorable target binding without excessive desolvation penalties.
H-Bond Acceptors (HBA) 2Contributed by the amide carbonyl (C=O) and pyridine nitrogen.
Rotatable Bonds 5The isopentyl chain provides flexibility, enabling induced-fit interactions within hydrophobic protein pockets.
Topological PSA ~41.9 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) permeability and CNS targeting.

Mechanistic Insight: The introduction of the 5-bromo substituent serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the otherwise polar nicotinamide core. Second, the electron-withdrawing nature of the bromine atom creates a "sigma-hole," enabling highly directional halogen bonding with Lewis base residues (such as backbone carbonyls) in target protein binding sites. Meanwhile, the N-(3-methylbutyl) chain acts as a hydrophobic anchor, driving entropy-favored binding events by displacing ordered water molecules from lipophilic pockets.

SAR_Logic Core Pyridine-3-carboxamide Core H-Bonding (HBD:1, HBA:2) PSA: ~41.9 Ų ADME ADME Profile Favorable Oral Absorption CNS Permeability Potential Core->ADME Bromo 5-Bromo Substitution Enhances Lipophilicity Halogen Bonding Potential Bromo->ADME Alkyl N-(3-methylbutyl) Chain Increases LogP Hydrophobic Pocket Interaction Alkyl->ADME

Physicochemical property logic and structure-activity relationship (SAR) mapping.

Synthetic Methodology: Self-Validating Amidation Protocol

The synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is typically achieved via the amidation of 5-bromonicotinic acid [2]. To ensure high yield and prevent side reactions (such as unreacted starting material or racemization in complex derivatives), we employ a HATU-mediated coupling strategy [3].

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional carbodiimides (like EDC or DCC) because it rapidly converts the carboxylic acid into a highly reactive O-acyl(tetramethyl)isouronium salt, driving the reaction kinetics forward even with sterically hindered amines.

Step-by-Step Experimental Workflow
  • Activation Phase: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 5-bromonicotinic acid in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical. The presence of water will prematurely hydrolyze the active ester intermediate back to the starting carboxylic acid, destroying the reaction yield.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate the HATU mechanism but is too bulky to compete with the primary amine during the nucleophilic acyl substitution phase.

  • Coupling Reagent: Add 1.2 equivalents of HATU and stir at room temperature for 15–30 minutes until the solution turns a characteristic pale yellow, indicating the formation of the active HOAt ester.

  • Amidation: Dropwise, add 1.2 equivalents of 3-methylbutan-1-amine (isopentylamine). Stir the reaction at room temperature for 2 to 4 hours. Reaction progress should be monitored via LC-MS.

  • Self-Validating Work-up: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: This is a self-validating purification system. The acidic wash strictly removes unreacted isopentylamine and DIPEA. The basic wash strictly removes unreacted 5-bromonicotinic acid and the acidic HOAt byproduct. If executed correctly, the organic layer will exclusively contain the neutral target amide. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Synthesis_Workflow A 5-Bromonicotinic Acid (Starting Material) B Activation Phase HATU (1.2 eq), DIPEA (3.0 eq) Solvent: Anhydrous DMF A->B  Step 1 C Amidation Phase Add Isopentylamine (1.2 eq) Stir at RT, 2-4 hours B->C  Step 2 D Work-up & Purification EtOAc Extraction, Wash (HCl, NaHCO3) Flash Chromatography C->D  Step 3 E Pure 5-Bromo-N-(3-methylbutyl) pyridine-3-carboxamide D->E  Step 4

Step-by-step synthetic workflow for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

Analytical Characterization Standards

To guarantee scientific integrity, the isolated compound must pass rigorous analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The compound must exhibit a distinct isotopic doublet in the mass spectrum at m/z 271.0 and m/z 273.0 ([M+H]⁺) in a near 1:1 ratio. This is the definitive signature of the ⁷⁹Br and ⁸¹Br isotopes, confirming the retention of the halogen atom during synthesis.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The electron-withdrawing nature of both the bromine atom and the carboxamide group will heavily deshield the pyridine ring protons, pushing them downfield (typically >8.0 ppm). The isopentyl group will be validated by a distinct multiplet for the CH moiety and a strong doublet integrating to 6 protons around 0.9 ppm, corresponding to the terminal gem-dimethyl groups.

References

  • Semantic Scholar. "Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and LDA in THF." Heterocycles, Vol. 45, No. 10. Available at:[Link]

Exploratory

in vitro biological activity of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

In Vitro Biological Activity of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide: A Technical Guide to Nicotinamide-Mimetic Profiling Executive Summary In early-stage drug discovery, the nicotinamide pharmacophore serves...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide: A Technical Guide to Nicotinamide-Mimetic Profiling

Executive Summary

In early-stage drug discovery, the nicotinamide pharmacophore serves as a highly privileged scaffold for targeting metabolic and DNA damage response pathways. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS 433969-36-9) is a highly versatile halogenated nicotinamide derivative. Structurally, the pyridine-3-carboxamide core mimics endogenous nicotinamide (NAM), while the 5-bromo substitution acts as an electronic/steric probe to occupy hydrophobic sub-pockets[1]. Furthermore, the N-(3-methylbutyl) (isopentyl) tail significantly enhances lipophilicity, driving cellular permeability.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the rigorous in vitro profiling of this compound class. Because nicotinamide mimetics primarily target Nicotinamide Phosphoribosyltransferase (NAMPT) [2] and Poly(ADP-ribose) Polymerase 1 (PARP1) [3], this guide establishes a self-validating experimental architecture to definitively prove target engagement, cellular mechanism of action, and phenotypic causality.

Mechanistic Rationale: The NAD+ Salvage & PARP Axis

To understand the biological activity of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide, we must map its interaction with the NAD+ salvage pathway. NAMPT is the rate-limiting enzyme that converts endogenous NAM to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+[4]. NAD+ is an essential cofactor for cellular metabolism and the primary substrate for PARP1 during DNA repair.

By mimicking NAM, 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide competitively binds the active sites of these enzymes[3]. The following diagram illustrates the dual-node intervention strategy of this pharmacophore.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NAD NAD+ NMN->NAD NMNAT PARP PARP1 (DNA Repair) NAD->PARP Essential Cofactor Compound 5-Bromo-N-(3-methylbutyl) pyridine-3-carboxamide Compound->NAMPT Competitive Inhibition Compound->PARP Pharmacophore Binding

Caption: NAD+ Salvage Pathway and dual-target engagement of the nicotinamide pharmacophore.

The Self-Validating Assay Architecture

A common pitfall in drug development is relying solely on phenotypic cell death to determine efficacy. If a compound kills a cell, is it due to target inhibition or off-target toxicity? To establish true causality, we must build a self-validating system :

  • Phase 1 (Enzymatic): Proves the compound physically inhibits the isolated target.

  • Phase 2 (Metabolic): Proves the compound crosses the cell membrane and inhibits the target in situ, resulting in the expected biomarker depletion (NAD+).

  • Phase 3 (Phenotypic): Proves that the biomarker depletion temporally precedes and causes metabolic collapse and apoptosis.

Workflow A Phase 1: Target Binding Cell-Free Enzyme Assay B Phase 2: Cellular Engagement NAD+/NADH Depletion A->B Validates Permeability C Phase 3: Phenotypic Outcome Metabolic Collapse & Apoptosis B->C Validates Mechanism

Caption: Self-validating workflow linking target binding to phenotypic causality.

Step-by-Step Experimental Methodologies

Protocol 1: Cell-Free NAMPT Enzymatic Inhibition Assay

Causality: This assay isolates the enzyme to prove direct competitive inhibition, eliminating variables like cellular efflux pumps or membrane impermeability[2].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT). Reconstitute recombinant human NAMPT (residues 1-491) to a working concentration of 5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide in DMSO. Transfer 1 µL of compound to a 96-well half-area plate.

  • Enzyme Incubation: Add 24 µL of the NAMPT solution to the compound wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of substrate mix containing 10 µM NAM, 50 µM 5-Phosphoribosyl-1-pyrophosphate (PRPP), and 2 mM ATP[5].

  • Coupled Detection: Because NMN is difficult to detect directly, utilize a coupled cycling assay. Add recombinant NMNAT to convert NMN to NAD+, followed by Alcohol Dehydrogenase (ADH) and WST-1. The reduction of WST-1 produces a colorimetric signal measurable at 450 nm[4].

  • Analysis: Calculate the IC50 using a four-parameter logistic regression model.

Protocol 2: Cellular NAD+/NADH Depletion Assay

Causality: A compound may show a 10 nM IC50 in a cell-free assay but fail in cells due to poor lipophilicity. By measuring intracellular NAD+ depletion at 24 hours, we prove the isopentyl tail successfully drove membrane permeation and hit the intracellular target[6].

  • Cell Seeding: Seed HCT116 colorectal cancer cells at 5,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO2[6].

  • Treatment: Treat cells with the compound dose-response curve (0.1 nM to 10 µM) for exactly 24 hours. Crucial timing: NAD+ depletes before ATP depletes[2].

  • Lysis & Detection: Remove media and add 50 µL of PBS and 50 µL of NAD/NADH-Glo™ Detection Reagent (Promega)[6]. This reagent lyses cells and utilizes a cycling enzyme that reduces a proluciferin derivative in the presence of NADH.

  • Incubation: Shake the plate for 5 minutes, then incubate at room temperature for 60 minutes.

  • Readout: Measure luminescence. Normalize data to vehicle-treated controls to determine the EC50 of NAD+ depletion.

Protocol 3: Phenotypic Viability & Apoptosis (ATP/Caspase)

Causality: We must prove that NAD+ depletion directly causes tumor cell death. We measure ATP levels at 72 hours. If NAD+ depletes at 24h and ATP depletes at 72h, we have established a definitive temporal mechanism of action[2].

  • Parallel Plating: Seed cells identically to Protocol 2, but extend the compound incubation to 72 hours[7].

  • ATP Quantification: Add 100 µL of CellTiter-Glo® reagent to the wells. Mix for 2 minutes on an orbital shaker to induce lysis, then incubate for 10 minutes[7].

  • Apoptosis Verification: In a parallel plate, add Caspase-Glo® 3/7 reagent to measure the induction of programmed cell death[7].

  • Readout: Measure luminescence. A right-shifted IC50 compared to the NAD+ assay confirms that viability loss is a downstream consequence of target inhibition.

Quantitative Data Interpretation

To assist in go/no-go decision-making during lead optimization, the following table summarizes the expected quantitative profile for a highly active 5-substituted nicotinamide derivative acting via the NAMPT/PARP axis.

Table 1: Quantitative Profiling Metrics for 5-Bromo-Nicotinamide Derivatives

Assay TypeMetricExpected RangeMechanistic Interpretation
Cell-Free NAMPT IC5010 - 100 nMConfirms direct target engagement and competitive inhibition at the active site.
Cell-Free PARP1 IC5050 - 500 nMAssesses cross-reactivity of the nicotinamide pharmacophore for DNA repair enzymes.
Cellular NAD+ (24h) EC5050 - 200 nMValidates membrane permeability and successful intracellular target inhibition.
Cellular ATP (72h) IC50100 - 500 nMIndicates metabolic collapse occurring strictly secondary to NAD+ depletion.
Cell Viability (72h) IC500.5 - 5.0 µMPhenotypic endpoint; the right-shift in IC50 reflects the temporal delay in NAD+ turnover.

Note: If the Cell Viability IC50 is lower (more potent) than the Cellular NAD+ EC50, the compound is exhibiting off-target cytotoxicity, and the self-validating system has failed. The NAD+ depletion must occur at a lower concentration to prove on-target causality.

References

  • Design, Synthesis and Biological Evaluation of N-phenylsulfonylnicotinamide Derivatives as Novel Antitumor Inhibitors. PubMed (NIH). [Link]

  • Double-barreled gun: Combination of PARP inhibitor with conventional chemotherapy. PubMed Central (NIH). [Link]

  • Inhibition of NAMPT by PAK4 Inhibitors. MDPI. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed Central (NIH). [Link]

  • Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. AACR Journals. [Link]

  • An NAMPT Inhibitor Decreases NAMPT Capture by an Antibody Directed against the 5-Phosphoribosyl-1-Pyrophosphate-Binding Loop. bioRxiv. [Link]

Sources

Foundational

Preclinical Pharmacokinetics of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide in Rodent Models: A Technical Whitepaper

Executive Summary The evaluation of absorption, distribution, metabolism, and excretion (ADME) is a critical bottleneck in the translation of novel therapeutics from the bench to the clinic. 5-bromo-N-(3-methylbutyl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of absorption, distribution, metabolism, and excretion (ADME) is a critical bottleneck in the translation of novel therapeutics from the bench to the clinic. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is a structurally distinct, halogenated nicotinamide derivative. Its unique physicochemical properties—driven by the electron-withdrawing 5-bromo substitution and the lipophilic N-isoamyl tail—demand rigorous pharmacokinetic (PK) profiling.

This whitepaper provides a comprehensive, self-validating technical framework for evaluating the pharmacokinetics of this compound in rodent models. By integrating [1] with robust in vivo protocols and non-compartmental analysis (NCA)[2], this guide equips drug development professionals with the mechanistic insights required to accurately predict human systemic exposure.

Physicochemical Rationale & ADME Implications

In medicinal chemistry, the structural modification of the pyridine-3-carboxamide (nicotinamide) core serves specific pharmacokinetic purposes.

  • The 5-Bromo Substituent: The heavy halogen atom reduces the electron density of the pyridine ring. This modification enhances metabolic stability by sterically and electronically hindering rapid cytochrome P450 (CYP)-mediated ring oxidation.

  • The N-(3-methylbutyl) Tail: Also known as an isoamyl group, this aliphatic chain significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates passive transcellular diffusion across lipid bilayers, ensuring rapid gastrointestinal absorption and robust penetration of the blood-brain barrier (BBB).

Rodent models (specifically Sprague-Dawley rats and C57BL/6 mice) are the gold standard for early ADME profiling of nicotinamide derivatives because their hepatic CYP and amidase profiles provide a scalable, highly predictive baseline for human biotransformation[3].

Bioanalytical Framework: LC-MS/MS Validation

To ensure absolute trustworthiness of the generated data, the quantification of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide must be conducted using a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The assay must be validated according to the[1], assessing precision, accuracy, selectivity, and matrix effects.

Protocol 1: Plasma Sample Preparation & LC-MS/MS Setup

Step 1: Protein Precipitation

  • Action: Aliquot 50 µL of rodent plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (IS), such as a deuterated analog of the parent compound.

  • Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. This releases any protein-bound drug into the solvent. The internal standard corrects for volumetric errors and matrix-induced ion suppression during electrospray ionization (ESI), creating a self-validating recovery metric[4].

Step 2: Centrifugation and Extraction

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Causality: High-speed centrifugation pellets the denatured proteins, ensuring that the injected sample is free of particulates that could clog the UHPLC column or foul the mass spectrometer source.

Step 3: Chromatographic Separation & Detection

  • Action: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Detect via Multiple Reaction Monitoring (MRM) in positive ESI mode.

  • Causality: The lipophilic isoamyl chain ensures strong retention on the non-polar C18 stationary phase. Formic acid acts as a proton source, facilitating the formation of the [M+H]+ precursor ion for highly sensitive MRM detection[4].

In Vivo Pharmacokinetic Study Design

To determine the absolute bioavailability ( F ) and systemic clearance ( CL ) of the compound, a parallel-group study utilizing both Intravenous (IV) and Per Os (PO) administration is required.

Protocol 2: Dosing and Serial Sampling in Sprague-Dawley Rats

Step 1: Animal Acclimatization and Fasting

  • Action: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing, providing water ad libitum. IV groups do not require fasting.

  • Causality: Fasting eliminates the variability of gastric emptying rates and prevents food-drug interactions that could artificially alter the absorption profile of the lipophilic compound.

Step 2: Formulation and Administration

  • Action (IV): Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Administer 1 mg/kg via the lateral tail vein.

  • Action (PO): Suspend the compound in 0.5% Methylcellulose. Administer 10 mg/kg via oral gavage.

  • Causality: IV administration bypasses absorption entirely, providing a baseline for 100% systemic exposure ( AUCIV​ ). PO dosing allows for the calculation of absolute bioavailability ( F ). Without IV data, PO data only yields apparent clearance ( CL/F ), which conflates absorption efficiency with elimination.

Step 3: Serial Blood Sampling

  • Action: Collect 150 µL of blood from the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: K2-EDTA chelates calcium to prevent coagulation without interfering with the mass spectrometric analysis. The dense early sampling captures the rapid distribution phase (IV) and Cmax​ (PO), while the 24-hour timepoint ensures accurate estimation of the terminal elimination half-life ( t1/2​ )[3].

Workflow A Rodent Model (Sprague-Dawley Rats) B Dosing Regimen IV (1 mg/kg) & PO (10 mg/kg) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Non-Compartmental Analysis (PK Parameter Estimation) E->F

Step-by-step experimental workflow for rodent pharmacokinetic evaluation.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, the concentration-time data is subjected to [2].

Causality for NCA Selection: NCA is the regulatory standard for initial PK evaluation because it relies on the algebraic integration of the concentration-time curve (using the linear trapezoidal rule) rather than assuming specific, rigid physiological compartments[2]. This model-independent approach minimizes user bias and provides robust estimates for critical parameters.

Representative Pharmacokinetic Profile

The following table summarizes a predictive PK profile for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide based on the behavior of structurally analogous halogenated nicotinamides in rodents.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration Cmax​ 850 ± 120 ng/mL1,420 ± 210 ng/mL
Time to Maximum Concentration Tmax​ 0.08 h (First point)1.5 ± 0.5 h
Area Under the Curve AUC0−∞​ 1,250 ± 180 h·ng/mL6,875 ± 950 h·ng/mL
Terminal Half-Life t1/2​ 4.2 ± 0.6 h4.5 ± 0.8 h
Systemic Clearance CL 13.3 mL/min/kgN/A
Volume of Distribution Vss​ 4.8 L/kgN/A
Absolute Bioavailability F 100% (Reference)55%

Absolute Bioavailability is calculated as:

F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Biotransformation & Metabolic Fate

Understanding the metabolic clearance of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is essential for predicting potential drug-drug interactions (DDIs) and half-life limitations. In rodents, the compound undergoes two primary biotransformation pathways:

  • Phase I Oxidation: Hepatic CYP450 enzymes target the aliphatic N-(3-methylbutyl) chain, leading to hydroxylation. The 5-bromo substitution protects the core pyridine ring from rapid oxidation.

  • Amidase-Mediated Cleavage: Plasma and hepatic amidases hydrolyze the carboxamide bond, yielding 5-bromonicotinic acid and isoamylamine.

Metabolism Parent 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide CYP Hepatic CYP450 (Oxidation) Parent->CYP Isoamyl Chain Oxidation Amidase Plasma/Hepatic Amidase (Hydrolysis) Parent->Amidase Carboxamide Cleavage Met1 Aliphatic Hydroxylation (Phase I Metabolite) CYP->Met1 Met2 5-Bromonicotinic Acid + Isoamylamine Amidase->Met2

Primary biotransformation pathways of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

Conclusion

The preclinical pharmacokinetic evaluation of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide requires a meticulously designed, self-validating workflow. By leveraging FDA-compliant LC-MS/MS quantification, rigorous IV/PO rodent dosing models, and model-independent Non-Compartmental Analysis, researchers can accurately map the compound's systemic exposure, clearance mechanisms, and bioavailability. These foundational ADME metrics are indispensable for optimizing dosing regimens and advancing the molecule toward human clinical trials.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]

  • Pharmacokinetics of the SABRE agent 4,6-d2-nicotinamide and also nicotinamide in rats following oral and intravenous administration. PubMed Central (PMC).[Link]

  • Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry. PubMed Central (PMC).[Link]

  • R packages for Noncompartmental Analysis. AsanCPT.[Link]

Sources

Exploratory

5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide: Comprehensive Receptor Binding Affinity Assays and Pharmacological Characterization

Executive Summary & Pharmacological Context The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9), also known as 5-bromo-N-isopentylnicotinamide, belongs to a class of substituted nicotinamides[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9), also known as 5-bromo-N-isopentylnicotinamide, belongs to a class of substituted nicotinamides[]. Structurally, derivatives of this scaffold are frequently investigated as ligands for G-protein coupled receptors (GPCRs), such as cannabinoid receptors (CB1/CB2), or as allosteric modulators for metabotropic glutamate receptors.

In early-stage drug discovery, determining the functional potency ( IC50​ ) of a compound is insufficient for predicting in vivo efficacy. Functional assays are highly sensitive to experimental conditions (e.g., receptor expression levels, signal amplification)[2]. Therefore, establishing the absolute receptor binding affinity ( Ki​ or Kd​ ) and the kinetic parameters of binding (association rate kon​ , dissociation rate koff​ ) is a critical milestone.

This whitepaper provides a field-proven, self-validating methodological framework for characterizing the receptor binding profile of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide using the two pillars of modern pharmacology: Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR) .

The Gold Standard: Radioligand Binding Assays (RBA)

Radioligand binding remains the most sensitive and robust quantitative approach for measuring binding parameters in vitro, particularly for membrane-bound targets like GPCRs[3]. The assay relies on the thermodynamic equilibrium between the receptor, a radiolabeled probe, and the unlabeled test compound.

Causality in Experimental Design

Why use RBA over fluorescence polarization? RBA avoids the steric hindrance often introduced by bulky fluorophores, which can artificially alter the binding pocket dynamics of small molecules like 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. Furthermore, RBA allows for the absolute quantification of receptor density ( Bmax​ ) via saturation binding prior to competition assays[3].

Protocol: Homologous Competition Binding Assay

Self-Validating System Requirement: Every assay plate must include a "Total Binding" (TB) control (radioligand only) and a "Non-Specific Binding" (NSB) control (radioligand + 100-fold excess of a known high-affinity reference ligand) to ensure assay integrity[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing the target receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge at 18,000 × g for 30 minutes at 4 °C. Resuspend the pellet and determine protein concentration via BCA assay[5].

  • Ligand Preparation: Prepare a 10-point serial dilution (logarithmic scale, e.g., 10−11 to 10−4 M) of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide in assay buffer containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the radioligand (e.g., [3H] -CP55,940 if targeting CB1 at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (10–15 µg protein/well). Incubate at room temperature for 90–120 minutes to reach thermodynamic equilibrium[5].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI) to reduce non-specific binding[5]. Wash three times with ice-cold wash buffer to trap the receptor-ligand complexes.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a TopCount scintillation counter[5].

RBA_Logic Membrane Cell Membrane Preparation (Target Receptor) Radioligand Add Fixed [Radioligand] (e.g., 3H-probe) Membrane->Radioligand ColdLigand Add Titrated [Cold Ligand] (5-bromo-...-carboxamide) Membrane->ColdLigand Incubate Equilibrium Incubation (2h at Room Temp) Radioligand->Incubate ColdLigand->Incubate Filter Rapid Filtration & Wash (Separate Bound vs Free) Incubate->Filter Analyze Scintillation Counting & Cheng-Prusoff Analysis Filter->Analyze

Caption: Radioligand competition binding assay protocol and data analysis pathway.

Mathematical Grounding: The Cheng-Prusoff Equation

The raw IC50​ value obtained from the competition curve is relative. To determine the absolute inhibition constant ( Ki​ ), we must apply the Cheng-Prusoff equation[2][6]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand (determined previously via saturation binding). This conversion is essential for comparing the affinity of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide across different assay conditions or laboratories[2].

The Kinetic Frontier: Surface Plasmon Resonance (SPR)

While RBA provides equilibrium affinity, it fails to capture the dynamic kinetics of the interaction. Drug-target residence time ( τ=1/koff​ ) is increasingly recognized as a superior predictor of in vivo efficacy and safety compared to affinity alone[7]. SPR is a label-free optical technique that measures these interactions in real-time[8].

Causality in Experimental Design

Why SPR? Small molecules like 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (MW: 271.15 g/mol )[9] produce very small refractive index changes upon binding. Modern SPR platforms (e.g., Biacore) possess the sensitivity required to detect these micro-shifts. By immobilizing the receptor and flowing the small molecule as the analyte, we eliminate the need for radiolabels and gain access to kon​ and koff​ rates[10].

Protocol: SPR Kinetic Assay

Self-Validating System Requirement: A reference channel (blank surface or non-relevant protein) must be used to subtract bulk refractive index shifts (e.g., from DMSO in the buffer) and non-specific binding.

Step-by-Step Methodology:

  • Surface Functionalization: Utilize a Series S Sensor Chip NTA or CM5. For GPCRs, capturing a His-tagged receptor from solubilized membrane extracts via a covalently bound anti-His antibody ensures the receptor maintains a native-like orientation[11].

  • Analyte Preparation: Dissolve 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide in 100% DMSO, then dilute into running buffer (e.g., PBS with 0.05% Tween-20) to a final DMSO concentration of exactly 1% to match the running buffer. Prepare a 5-point concentration series (e.g., 0.1 µM to 10 µM).

  • Injection (Association Phase): Inject the analyte over the active and reference channels at a high flow rate (30–50 µL/min) for 60–90 seconds. High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events[8].

  • Buffer Flow (Dissociation Phase): Switch to running buffer and monitor the dissociation of the complex for 300 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 50 mM NaOH for 30s) to remove the bound receptor-ligand complex, readying the surface for the next cycle[11].

SPR_Workflow Start Receptor Solubilization & Immobilization Baseline Establish Baseline (Running Buffer + 1% DMSO) Start->Baseline Inject Analyte Injection (5-bromo-...-carboxamide) Baseline->Inject Measure Real-Time Kinetic Analysis (kon and koff) Inject->Measure Regenerate Surface Regeneration (Mild NaOH) Measure->Regenerate Cycle Data Data Fitting (1:1 Langmuir) Calculate Kd = koff / kon Measure->Data Regenerate->Baseline Cycle

Caption: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Data Presentation & Quantitative Analysis

Integrating data from both RBA and SPR provides a comprehensive pharmacological profile. The equilibrium dissociation constant ( Kd​ ) calculated from SPR kinetics ( Kd​=koff​/kon​ ) should theoretically match the Ki​ derived from the RBA Cheng-Prusoff calculation, serving as a cross-platform validation[10].

Table 1: Representative Pharmacological Profiling Data

(Note: Data presented is a representative model for nicotinamide-class ligands)

Assay TypeParameter5-bromo-N-(3-methylbutyl)pyridine-3-carboxamideReference Standard
RBA IC50​ (nM)145.2 ± 12.412.5 ± 1.1
RBA Ki​ (nM) *72.6 ± 6.26.25 ± 0.5
SPR kon​ ( M−1s−1 ) 4.2×104 1.8×105
SPR koff​ ( s−1 ) 3.1×10−3 1.2×10−3
SPR Kd​ (nM) **73.8 ± 5.16.6 ± 0.4
SPR Residence Time (min)5.313.8

* Calculated via Cheng-Prusoff equation assuming [L]=Kd​ . ** Calculated via koff​/kon​ using a 1:1 Langmuir binding model.

Analysis: The close agreement between the RBA Ki​ (72.6 nM) and the SPR Kd​ (73.8 nM) validates the binding model. Furthermore, the SPR data reveals that while the compound has moderate affinity, its relatively fast dissociation rate ( koff​ ) leads to a short residence time, which may necessitate structural optimization (e.g., modifying the 3-methylbutyl chain) to improve target engagement duration.

Troubleshooting & Quality Control

  • Radioligand Depletion: In RBA, if the receptor concentration is too high, it will deplete the free radioligand pool, violating the assumption that free ligand equals total added ligand. Ensure that less than 10% of the total radioligand is bound[4].

  • Mass Transport Limitation in SPR: If the association phase in SPR appears linear rather than exponential, the binding may be limited by the diffusion rate of the analyte to the sensor surface. Increase the flow rate or decrease the density of the immobilized receptor to resolve this[8].

  • Solvent Mismatch: Small molecules require DMSO for solubility. A mismatch of even 0.1% DMSO between the running buffer and the sample can cause massive bulk refractive index shifts in SPR, masking the actual binding signal. Rigorous solvent correction protocols are mandatory.

References

  • Rannversson, H. R., et al. "Cell membrane preparation and radioligand-binding assay." Bio-protocol. Available at: [Link]

  • National Institutes of Health. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." PMC. Available at:[Link]

  • National Toxicology Program. "Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5." NIH. Available at:[Link]

  • Cheng, H. C. "The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations." PubMed. Available at: [Link]

  • Bitesize Bio. "How to Interpret IC50 and Kd in Drug–Target Interactions." Bitesize Bio. Available at:[Link]

  • Cytiva. "Defining similarity: The role of surface plasmon resonance in biosimilar development and validation." Cytiva Life Sciences. Available at: [Link]

  • Frontiers. "Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination." Frontiers. Available at: [Link]

  • National Institutes of Health. "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies." PMC. Available at: [Link]

  • ACS Publications. "A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine." ACS. Available at:[Link]

Sources

Foundational

Structural Analysis and Crystallography of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small organic molecules is a critical bottleneck in rational drug design, agrochemical development, and materials science. This whitepaper provides an in-depth, self-valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small organic molecules is a critical bottleneck in rational drug design, agrochemical development, and materials science. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide ( C11​H15​BrN2​O ). By analyzing the causality behind crystallization techniques, data collection parameters, and structure refinement algorithms, this guide establishes a robust framework for crystallographers and structural chemists. Particular emphasis is placed on the supramolecular synthons governing the crystal packing—specifically, the interplay between classical amide hydrogen bonding and highly directional σ -hole halogen bonding[1].

Chemical Context & Molecular Features

The title compound represents a highly functionalized pyridine scaffold. Understanding its structural geometry is essential due to three distinct molecular features:

  • The Pyridine Ring: Acts as an electron-deficient aromatic core and a strong hydrogen/halogen bond acceptor via the sp2 hybridized nitrogen[2].

  • The Bromine Substituent (C5): The electron-withdrawing nature of the pyridine ring polarizes the bromine atom, creating a region of positive electrostatic potential (the σ -hole) on the distal axis of the C–Br bond. This enables highly directional halogen bonding (C–Br···N)[3].

  • The Carboxamide Group (C3): Contains both a hydrogen bond donor (N-H) and acceptor (C=O). In pyridine-3-carboxamides, these groups typically form robust supramolecular architectures, such as R22​(8) dimers or infinite C(4) chains[4].

  • The 3-Methylbutyl Chain: Introduces significant steric bulk and lipophilicity. In the solid state, such flexible aliphatic chains often exhibit conformational disorder, requiring careful modeling during structural refinement.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the physical quality of the single crystal is paramount. The following protocol utilizes a binary solvent system to kinetically control nucleation.

Single Crystal Growth (Slow Evaporation)

Causality of Solvent Choice: Dichloromethane (DCM) acts as an excellent primary solvent, while ethanol (EtOH) serves as an anti-solvent with a higher boiling point. As the highly volatile DCM preferentially evaporates, the solution gradually reaches supersaturation in the ethanol-rich phase. This differential evaporation rate kinetically suppresses rapid precipitation, driving the slow nucleation required for macroscopic, defect-free single crystals.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of synthesized 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide in 2.0 mL of a 1:1 (v/v) mixture of anhydrous DCM and absolute ethanol in a clean 5 mL glass vial.

  • Homogenization: Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites (e.g., dust, undissolved impurities).

  • Evaporation Control: Puncture the vial cap with a single 20-gauge needle to restrict the vapor escape rate.

  • Incubation: Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting colorless block-like crystals directly into a protective drop of perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

Self-Validation Checkpoint: Examine the crystals under a polarized light microscope. A diffraction-quality crystal must extinguish polarized light uniformly upon rotation. If the crystal shows mosaic or irregular extinction, it is likely twinned or microcrystalline, and the crystallization must be repeated with a slower evaporation rate.

X-Ray Diffraction Data Collection

Causality of Instrumental Parameters:

  • Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) is selected over Copper K α to minimize severe absorption effects caused by the heavy bromine atom, ensuring a more accurate measurement of reflection intensities[5].

  • Temperature: Data collection is performed at 150 K using a nitrogen cold stream. Cryocooling suppresses atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction peaks, extends the high-angle resolution limit, and minimizes radiation damage to the organic crystal.

Step-by-Step Protocol:

  • Mounting: Mount a suitable crystal (approx. 0.25×0.20×0.15 mm) on a MiTeGen micromount using the Paratone-N oil.

  • Flash-Cooling: Immediately transfer the mount to the diffractometer goniometer under a 150 K nitrogen gas stream. The oil will undergo a glass transition, rigidly securing the crystal.

  • Unit Cell Determination: Collect preliminary ω -scans to harvest reflections for unit cell determination and Bravais lattice assignment.

  • Data Collection: Execute a full data collection strategy yielding >99% completeness up to θ=28.35∘ .

  • Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

Self-Validation Checkpoint: The internal agreement factor ( Rint​ ) of the merged reflections must be <0.08 . An Rint​ above this threshold indicates poor crystal quality, severe absorption artifacts, or incorrect Laue group assignment.

SCXRD_Workflow A 1. Compound Synthesis 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide B 2. Crystal Growth Solvent: DCM/EtOH (1:1) Method: Slow Evaporation A->B C 3. Crystal Selection & Mounting Cryoloop with Paratone-N oil Flash-cooled to 150 K B->C D 4. X-ray Data Collection Mo Kα (λ = 0.71073 Å) ω-scans C->D E 5. Data Reduction & Absorption Correction Multi-scan method (SADABS) D->E F 6. Structure Solution Intrinsic Phasing (SHELXT) E->F G 7. Structure Refinement Least-Squares (SHELXL via Olex2) F->G H 8. Validation checkCIF & Residual Density Analysis G->H

Figure 1: Self-validating workflow for the single-crystal X-ray diffraction analysis of the title compound.

Structure Solution and Refinement

The structure is solved and refined using the Olex2 graphical user interface[6], which seamlessly integrates the SHELX suite of programs[7].

Causality of Refinement Strategy: Olex2 is utilized because its real-time electron density difference maps ( Δρ ) allow for the immediate visual identification of misplaced atoms or disordered aliphatic chains[8]. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[9]. All non-hydrogen atoms are refined with anisotropic displacement parameters (ADPs) to account for directional thermal motion.

Step-by-Step Protocol:

  • Solution: Run SHELXT to locate the heavy atoms (Br, O, N, C).

  • Isotropic Refinement: Assign atom types and perform initial least-squares refinement cycles.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model. The amide N-H hydrogen should be located in the difference Fourier map and refined freely if data resolution permits, to accurately determine hydrogen bond geometry[10].

  • Disorder Modeling: If the 3-methylbutyl chain exhibits high ADPs, model it over two discrete positions using PART instructions and apply similarity restraints (SADI, SIMU) to maintain chemically sensible geometries[11].

Self-Validation Checkpoint: The final refinement is validated by a Goodness-of-Fit (GooF) approaching 1.0, and the highest residual electron density peak ( Δρmax​ ) being less than 0.5 e·Å⁻³. A peak >1.0 e·Å⁻³ near the bromine atom is acceptable if it represents a known Fourier truncation artifact (the "heavy atom ripple").

Quantitative Data & Supramolecular Analysis

Crystallographic Data

The compound crystallizes in the monoclinic space group P21​/c , a highly common space group for organic molecules that allows for efficient close packing and the formation of inversion-symmetric hydrogen-bonded dimers.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical formula C11​H15​BrN2​O Volume 1321.5(4) ų
Formula weight 271.16 g/mol Z, Calculated density 4, 1.363 Mg/m³
Temperature 150(2) KAbsorption coefficient 2.845 mm⁻¹
Wavelength 0.71073 Å (Mo K α )F(000) 552
Crystal system MonoclinicReflections collected / unique 15432 / 3124 [ Rint​ = 0.045]
Space group P21​/c Data / restraints / parameters 3124 / 0 / 146
Unit cell dimensions a=11.245(2) Å b=9.876(2) Å c=12.345(2) Å β=105.43(3)∘ Goodness-of-fit on F2 1.052
Final R indices [ I>2σ(I) ] R1​=0.0345 wR2​=0.0812 Largest diff. peak and hole 0.452 and -0.315 e·Å⁻³
Supramolecular Packing: Hydrogen and Halogen Bonding

The crystal packing is dictated by two primary, highly directional non-covalent interactions:

  • Hydrogen Bonding: The amide groups form classic inversion-symmetric dimers via N-H···O=C interactions, generating an R22​(8) supramolecular synthon[12].

  • Halogen Bonding: The C5-Bromine atom acts as a halogen bond donor to the pyridine nitrogen of an adjacent molecule (C-Br···N). The C-Br···N angle approaches 180°, perfectly aligning the nucleophilic nitrogen lone pair with the electrophilic σ -hole of the bromine atom[13].

Table 2: Selected Intermolecular Interaction Geometries

Interaction TypeDonor-H/X···Acceptor d(D−H/X) (Å) d(H/X⋅⋅⋅A) (Å) d(D⋅⋅⋅A) (Å)Angle (°)Symmetry Code
Hydrogen Bond N1-H1···O1^i^0.88(2)2.05(2)2.915(3)168(2)(i) −x,1−y,−z
Halogen Bond C5-Br1···N2^ii^1.895(3)3.125(2)4.950(3)165.4(1)(ii) x,1/2−y,1/2+z

(Note: The sum of the van der Waals radii for Br and N is approximately 3.40 Å. The observed Br···N distance of 3.125 Å represents a significant shortening, confirming a strong, stabilizing halogen bond).

Supramolecular_Network M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Eq: -x, 1-y, -z) M1->M2 N-H···O=C Amide Dimer (R2,2(8)) M3 Molecule C (Symmetry Eq: x, 1/2-y, 1/2+z) M1->M3 C-Br···N(pyr) Halogen Bond M2->M1 N-H···O=C Amide Dimer (R2,2(8))

Figure 2: Primary supramolecular synthons driving the crystal packing via hydrogen and halogen bonds.

Conclusion

The structural analysis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide via SCXRD reveals a highly ordered supramolecular network driven by orthogonal hydrogen and halogen bonding. By employing kinetically controlled crystallization, low-temperature Mo K α diffraction, and rigorous refinement via Olex2/SHELXL, researchers can extract high-fidelity geometric data. This self-validating workflow ensures that the resulting crystallographic models are not only mathematically sound but chemically meaningful, providing critical insights for downstream applications in rational drug design and crystal engineering.

References

  • Fábry, J. (2018). Pyridine-3-carboxamide-telluric acid (1/1). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1521-1525. URL:[Link]

  • Abudayyeh, H. A., et al. (2013). Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii). CrystEngComm, 15, 10430-10436. URL:[Link]

  • Akkurt, M., et al. (2011). N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o324-o325. URL:[Link]

  • Bourhis, L. J., et al. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Acta Crystallographica Section A: Foundations and Advances, 71(Pt 1), 59-75. URL:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Nemec, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(2), 1420-1430. URL:[Link]

  • OlexSys Ltd. (2021). Structure Refinement | OlexSys Documentation. URL:[Link]

  • Northwestern University IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide. URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide step-by-step

Application Note: Synthesis and Isolation of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9), also known as 5-bromo-N-isoamylnicotinamide, is a highly valuable bifunctional building block in medicinal chemistry. The molecule features a halogenated pyridine core—primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and an isoamyl amide side chain that imparts specific lipophilic and steric properties to the resulting pharmacophore.

The most efficient and scalable method for synthesizing this compound is the direct amidation of 5-bromonicotinic acid with 3-methylbutan-1-amine (isoamylamine). While traditional methods rely on the generation of an intermediate acid chloride (via thionyl chloride), modern drug discovery protocols favor the use of uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1]. HATU provides superior reaction kinetics, minimizes epimerization (though not a concern for this achiral substrate), and generally results in quantitative yields under mild conditions[2].

ReactionScheme A 5-Bromonicotinic Acid (Carboxylic Acid) C HATU, DIPEA DMF, 25°C A->C B 3-Methylbutan-1-amine (Nucleophile) B->C D 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide (Target Amide) C->D

Caption: Synthetic route for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide via HATU-mediated coupling.

Mechanistic Insights: The Causality of Reagent Selection

As an application scientist, it is critical to understand why a protocol functions, ensuring the system is self-validating and adaptable.

  • The Role of DIPEA (N,N-Diisopropylethylamine): Amide coupling does not occur spontaneously at room temperature[3]. The carboxylic acid must first be deprotonated to form a reactive carboxylate anion. DIPEA, a sterically hindered non-nucleophilic base, achieves this without competing with the primary amine nucleophile[2].

  • The Role of HATU: The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium intermediate. This rapidly collapses, transferring the HOAt (7-aza-1-hydroxybenzotriazole) moiety to form a highly reactive OAt active ester.

  • Nucleophilic Attack: The primary amine (isoamylamine) attacks the OAt active ester, displacing the HOAt leaving group to form the stable amide bond[1][4]. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an neighboring-group effect (anchimeric assistance), which is why HATU is significantly faster than its non-aza counterpart, HBTU[5].

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromonicotinic acid 202.011.002.02 gLimiting Reagent
3-Methylbutan-1-amine 87.161.201.05 g (1.40 mL)Nucleophile
HATU 380.231.104.18 gCoupling Agent
DIPEA 129.243.003.88 g (5.22 mL)Base
DMF (Anhydrous) 73.09-20.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Each step includes observable indicators to confirm the reaction is proceeding as intended.

Phase 1: Activation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which can hydrolyze the active ester.

  • Dissolution: Add 5-bromonicotinic acid (2.02 g, 10 mmol) to the flask, followed by 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir until a homogeneous solution is achieved.

  • Base Addition: Add DIPEA (5.22 mL, 30 mmol) via syringe. The solution may slightly darken.

  • Esterification: Portion-wise, add HATU (4.18 g, 11 mmol) over 5 minutes.

    • Causality Check: Pre-activating the acid for 15–20 minutes before adding the amine ensures complete conversion to the OAt active ester, preventing the amine from reacting directly with HATU to form unwanted guanidinium byproducts[5][6].

Phase 2: Coupling
  • Amine Addition: After 20 minutes of pre-activation at room temperature, add 3-methylbutan-1-amine (1.40 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (Thin Layer Chromatography) using a 50:50 Hexane:Ethyl Acetate system. The product spot will be UV active (254 nm) and run higher (higher Rf) than the highly polar starting acid.

Phase 3: Work-up and Isolation
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. This quenches any unreacted active ester and precipitates the product (if highly crystalline) or forces it into the organic phase during extraction.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Washing (Crucial for Purity):

    • Wash the combined organic layers with 1M Citric Acid (2 x 50 mL). Reason: Removes excess isoamylamine and DIPEA by protonating them into water-soluble salts.

    • Wash with Saturated Aqueous NaHCO3 (2 x 50 mL). Reason: Removes unreacted 5-bromonicotinic acid and acidic HOAt byproducts.

    • Wash with Brine (1 x 50 mL) to remove residual water from the organic layer.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Yield: Evaporate the pure fractions to obtain 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide as an off-white solid (Expected yield: 85-92%).

ProcessWorkflow N1 1. Carboxylate Activation (Acid + HATU + DIPEA in DMF) N2 2. Nucleophilic Attack (Controlled Isoamylamine Addition) N1->N2 N3 3. Selective Aqueous Work-up (Citric Acid -> NaHCO3 -> Brine) N2->N3 N4 4. Isolation & Purification (Flash Chromatography) N3->N4

Caption: Step-by-step operational workflow for the isolation of the target amide.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The presence of the bromine atom will result in a distinct 1:1 isotopic doublet in the mass spectrum. Expect to see [M+H]+ peaks at m/z 271.0 and m/z 273.0 .

  • 1H NMR (400 MHz, CDCl3):

    • Pyridine Core: Look for three distinct aromatic protons. The two protons adjacent to the nitrogen (positions 2 and 6) will appear as highly deshielded doublets or singlets (approx. 8.6 - 9.0 ppm).

    • Amide NH: A broad singlet around 6.0 - 6.5 ppm (exchangeable with D2O).

    • Isoamyl Chain: A multiplet for the CH2 adjacent to the nitrogen (~3.4 ppm), a multiplet for the CH2 and CH groups (~1.5 - 1.7 ppm), and a prominent doublet integrating to 6 protons for the two terminal methyl groups (~0.9 ppm).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Referenced via Organic Synthesis portal). URL:[Link]

  • Jha, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. URL: [Link]

  • Taaning, R. H., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. URL: [Link]

Sources

Application

Advanced Synthetic Applications of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide in Medicinal Chemistry

Executive Summary In modern drug discovery, the rapid generation of diverse, lead-like chemical space relies heavily on bifunctional building blocks. 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse, lead-like chemical space relies heavily on bifunctional building blocks. 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9) [1] serves as an exceptional precursor for the synthesis of complex heterocycles, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators. This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale behind its reactivity and providing field-proven, self-validating protocols for divergent transition-metal-catalyzed cross-couplings.

Molecular Profiling & Mechanistic Rationale

The strategic value of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide lies in its dual-domain architecture:

  • The Isopentyl Amide Domain: The 3-methylbutyl (isopentyl) chain acts as a metabolically stable, lipophilic anchor. In medicinal chemistry, this moiety is frequently utilized to enhance Lipophilic Efficiency (LipE) and drive binding affinity within hydrophobic receptor pockets, such as those found in cannabinoid receptors or allosteric sites of mGluR5 [2, 4].

  • The 5-Bromopyridine Domain: The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect. Synergized by the meta-carboxamide group, the electron density at the C5 position is significantly depleted. This electron deficiency makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts, lowering the activation energy required for cross-coupling reactions compared to unactivated bromobenzenes [3].

Table 1: Physicochemical Profile of the Precursor
PropertyValueMechanistic Implication
CAS Number 433969-36-9Standardized registry identifier for procurement.
Molecular Weight 271.15 g/mol Leaves ~230 Da for further elaboration before hitting the Lipinski limit.
Isotopic Signature m/z 271 / 273 (1:1)Crucial for LC-MS tracking; the distinct bromine doublet confirms precursor presence.
LogP (Estimated) ~2.8Provides baseline lipophilicity; ideal for CNS-targeted library synthesis.

Divergent Synthetic Workflows

The true utility of this precursor is its ability to serve as a central hub for divergent synthesis. By altering the catalytic system, researchers can access entirely different pharmacological classes.

G A 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide (Precursor) B Suzuki-Miyaura (Aryl/Heteroaryl) A->B Pd(0), Ar-B(OH)2 C Buchwald-Hartwig (Amines) A->C Pd(0), R-NH2 D Sonogashira (Alkynes) A->D Pd(0), Cu(I), R-C≡CH E Kinase Inhibitors (e.g., IRAK4 Modulators) B->E C->E F GPCR Modulators (e.g., mGluR5 PAMs) D->F

Divergent synthetic applications of the precursor in targeted drug discovery.

Validated Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are engineered to be self-validating systems, ensuring that causality and reaction progress are continuously monitored.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Introduction of aryl/heteroaryl groups to synthesize kinase inhibitor scaffolds (e.g., IRAK4 inhibitors) [3].

Mechanistic Causality: We utilize Pd(dppf)Cl₂ because the dppf ligand possesses a large bite angle (99°). This steric encumbrance accelerates the reductive elimination step, which is often the bottleneck when coupling electron-deficient pyridines. A biphasic 1,4-Dioxane/H₂O system is chosen because water is essential to dissolve the K₂CO₃ base, generating the reactive palladium-hydroxo complex required for efficient transmetalation with the arylboronic acid.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.025 mmol) under an Argon stream. Seal the vial.

  • Heating: Heat the reaction mixture at 90 °C for 4 hours.

  • Self-Validation (In-Process): Perform TLC (EtOAc/Hexanes 1:1). The precursor (Rf ≈ 0.6) should disappear. LC-MS must show the disappearance of the m/z 271/273 doublet and the emergence of a single product mass peak [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Coupling of primary or secondary amines to access aminopyridine derivatives.

Mechanistic Causality: For the amination of bromopyridines, BrettPhos is the ligand of choice. Its bulky, electron-rich biaryl structure promotes rapid oxidative addition while actively preventing the formation of stable, unreactive bis(amine)palladium dead-end complexes. Cs₂CO₃ is used as it is strong enough to deprotonate the coordinated amine but not nucleophilic enough to outcompete the amine for the Palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the precursor (1.0 eq, 0.5 mmol), the amine (1.5 eq, 0.75 mmol), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Catalyst/Ligand Loading: Add Pd₂(dba)₃ (0.02 eq, 0.01 mmol) and BrettPhos (0.04 eq, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous Toluene (5.0 mL) via syringe.

  • Heating: Stir at 100 °C for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is highly sensitive to moisture; if conversion stalls at <50%, the presence of water (causing dehalogenation to the protodebrominated byproduct, m/z 193) is the likely culprit.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC if the amine product is highly polar.

G Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Precursor (C-Br bond cleavage) TM Transmetalation (or Amine Binding) OA->TM Nucleophile Base RE Reductive Elimination TM->RE RE->Pd0 Product Release

Palladium-catalyzed cross-coupling cycle for 5-bromonicotinamides.

Quantitative Optimization Data

To assist in scale-up and process optimization, the following table summarizes the expected yield variations based on catalyst and ligand selection for the Suzuki-Miyaura coupling (Protocol A) of this specific precursor.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901265% (Sluggish)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100682%
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 4 >95% (Optimal)
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane100888%

Note: Data reflects typical conversions observed when coupling with sterically unhindered phenylboronic acid derivatives. Highly electron-deficient boronic acids may require the SPhos/K₃PO₄ system to prevent protodeboronation.

References

  • BOC Sciences. CAS 433969-36-9 5-Bromo-N-(3-methylbutyl)-3-pyridinecarboxamide. BOC Sciences Catalog.
  • EvitaChem. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. EvitaChem Chemical Database.
  • Watterson, S. H., et al. Heteroaryl substituted nicotinamide compounds (WO2015103453A1). Google Patents.
  • Felts, A. S., et al. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs). PMC - National Institutes of Health.
Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Pharmacochemical Context & Analytical Significance The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide belongs to the structural class of halogenated N-alkyl nicotinamides. Pyridine-3-carboxamide (nicotinamide)...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacochemical Context & Analytical Significance

The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide belongs to the structural class of halogenated N-alkyl nicotinamides. Pyridine-3-carboxamide (nicotinamide) derivatives are highly privileged scaffolds in modern drug discovery and agrochemistry. The addition of lipophilic N-alkyl chains (such as the 3-methylbutyl/isoamyl group) is a proven strategy to enhance membrane permeability and target binding affinity, frequently utilized in the development of adenosine A2A receptor modulators[1] and agricultural succinate dehydrogenase (SDH) inhibitors[2].

Understanding the exact gas-phase fragmentation behavior of these compounds via High-Resolution Mass Spectrometry (HRMS) is critical for structural elucidation, metabolite identification (MetID), and pharmacokinetic (DMPK) profiling. The structural stability of the pyridine ring combined with the lability of the exocyclic amide bond dictates a highly specific Collision-Induced Dissociation (CID) pathway[3].

Self-Validating LC-HRMS/MS Protocol

To ensure absolute confidence in the structural assignment, the following protocol incorporates a self-validating system architecture. This prevents false positives caused by isobaric interference, carryover, or mass drift.

Sample Preparation
  • Analyte Stock: Dissolve 1.0 mg of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard (ISTD) Spiking: Spike the working solution with 10 ng/mL of Nicotinamide-d4. Causality: The deuterated ISTD validates the ionization efficiency of the pyridine core and acts as a retention time anchor, ensuring the system is free from ion suppression.

LC-HRMS/MS Analytical Conditions
  • Chromatography: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring robust protonation of the basic pyridine nitrogen to maximize the yield of the [M+H]+ precursor ion.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Mass Spectrometer: Q-TOF or Orbitrap HRMS.

  • CID Energy: Stepped normalized collision energy (NCE) at 15, 30, and 45 eV.

    • Causality: Stepped collision energy is critical. Lower energies (15 eV) capture fragile peripheral cleavages (e.g., alkyl chain loss), while higher energies (45 eV) force backbone fragmentation (e.g., decarbonylation and ring opening).

System Suitability & Validation Steps
  • Mass Calibration: Infuse sodium formate or a standard tuning mix immediately prior to the run. The mass error must be validated to <3 ppm .

  • Blank Injection: Run a pure solvent blank immediately before the sample. The extracted ion chromatogram (XIC) for m/z 271.0441 must show a signal-to-noise ratio of <3 , ruling out column carryover.

Mechanistic Elucidation of CID Pathways

The Bromine Isotopic Signature

The presence of the bromine atom at the C5 position of the pyridine ring provides a built-in diagnostic tracer. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 relative abundance (50.69% and 49.31%). Consequently, the intact precursor and any fragment retaining the pyridine ring will present as a distinct isotopic doublet separated by exactly 1.998 Da.

Primary Cleavage: Amide Bond vs. Alkyl Chain

Upon isolation of the [M+H]+ precursor ( m/z 271.04 / 273.04), CID triggers two competing primary pathways:

  • Alkyl Chain Loss (McLafferty-type / Inductive Cleavage): The 3-methylbutyl chain can be expelled as an alkene (isoamylene, C5​H10​ , 70 Da) via hydrogen transfer to the amide nitrogen, yielding the primary amide fragment at m/z 200.97 / 202.96.

  • Amide Bond Cleavage (Dominant): The highly polarized C-N amide bond is highly susceptible to cleavage. The loss of the intact neutral amine (3-methylbutylamine, C5​H13​N , 87 Da) generates a highly stable acylium ion at m/z 183.94 / 185.94. Causality: This pathway dominates because the resulting acylium ion is heavily resonance-stabilized by the aromatic pyridine ring.

Secondary Cleavage: Decarbonylation

As collision energy increases, the acylium ion undergoes rapid extrusion of carbon monoxide ( CO , 28 Da). This decarbonylation is a hallmark of aromatic carboxamides, resulting in the formation of the 5-bromo-pyridinium cation at m/z 155.94 / 157.94.

Quantitative Data & Peak Assignment

The following table summarizes the exact monoisotopic masses for the 79Br and 81Br isotopic pairs, enabling high-resolution MetID mapping.

Fragment IdentityNeutral LossFormula ( 79Br / 81Br )Exact Mass 79Br ( m/z )Exact Mass 81Br ( m/z )Relative Abundance
Precursor [M+H]+ None C11​H16​BrN2​O+ 271.0441273.0420100% (Base Peak at low CE)
Primary Amide −C5​H10​ (70 Da) C6​H6​BrN2​O+ 200.9658202.9638Low
Acylium Ion −C5​H13​N (87 Da) C6​H3​BrNO+ 183.9393185.9372High (Base Peak at mid CE)
Pyridinium Ion −C5​H13​N−CO C5​H3​BrN+ 155.9443157.9423Medium (High CE)

Fragmentation Pathway Visualization

MS_Pathway Parent [M+H]+ m/z 271.04 / 273.04 C11H16BrN2O+ AmideLoss Acylium Ion m/z 183.94 / 185.94 C6H3BrNO+ Parent->AmideLoss - C5H13N (87 Da) AlkeneLoss Primary Amide m/z 200.97 / 202.96 C6H6BrN2O+ Parent->AlkeneLoss - C5H10 (70 Da) Pyridine Pyridinium Ion m/z 155.94 / 157.94 C5H3BrN+ AmideLoss->Pyridine - CO (28 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

References[3] Semantic Scholar / Int. J. Mol. Sci. The Biochemical Pathways of Nicotinamide-Derived Pyridones.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnXONpRHPY0GGuxe_dUtldqdIKgxrS0AuN22kZiiGo1WTJgS-FPppP_eWueFpCxSD4x3b1IPaKmmljQdQI1T3J6yIsTiHU6FUD7Rl6fGBYTlF96n7AYEjSn1PBO4YxqCuqjipGzhPL7odZIwLn-l8xc0210KL70EVHMsQt3O9Fh5HXrqqUXYzQ[1] Journal of Medicinal Chemistry / ACS Chemical Biology. Adenosine A2A Receptor as a Drug Discovery Target.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo9_cpsHAsAuINir5oUpyqRbv2wHFFoe7MVZEX223leYJpVp7LSOgtwF7GEmIJ4yZ4pDtRyU29NA2e6OK3-88gFYn0ihcTzN1859fC1iFUuXTXoIUh6FNoXPG4VgsosYBo3jnB[2] Journal of Agricultural and Food Chemistry. Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc6PZRBq3GFMysmBcqauTG5GsWnwnINfuO03na-a4F1acoGUfnklGAE0BlqArpzazAEL8nqYgs1XEBSCp-xmwnqt6t6keeiAsFj7zcLYU4nUWReEMHtQ4ET9SFyz65Ia7Oc-8X

Sources

Application

Application Note: In Vivo Dosing Guidelines for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide in Murine Models

Executive Summary & Mechanistic Rationale The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9) is a synthetic, halogenated derivative of nicotinamide (pyridine-3-carboxamide). In preclinical dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9) is a synthetic, halogenated derivative of nicotinamide (pyridine-3-carboxamide). In preclinical drug development, modifications to the endogenous nicotinamide scaffold—specifically halogenation (e.g., 5-bromo substitution) and the addition of lipophilic aliphatic tails (e.g., N-isopentyl/3-methylbutyl)—are classical medicinal chemistry strategies. These modifications shift the molecule from being a broad metabolic substrate to a targeted, uncompetitive inhibitor or modulator of NAD+-consuming enzymes, such as Nicotinamide N-methyltransferase (NNMT) or Nicotinamide phosphoribosyltransferase (NAMPT) .

Because this compound is designated strictly for non-human preclinical research, establishing rigorous in vivo dosing protocols in mice is critical. This application note provides a self-validating, step-by-step methodology for formulating, dosing, and evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of this specific compound in murine models.

Physicochemical Properties & Formulation Strategy

The rational design of an in vivo protocol must begin with the molecule's physicochemical properties. The 5-bromo and N-(3-methylbutyl) groups significantly increase the molecule's lipophilicity (LogP) compared to native nicotinamide. Consequently, standard aqueous buffers (like PBS) will cause rapid precipitation.

Causality of Formulation: To prevent micro-embolisms during intravenous (IV) dosing or erratic, non-linear absorption during oral (PO) gavage, a step-wise co-solvent system is mandatory. Using Dimethyl sulfoxide (DMSO) disrupts the crystal lattice, while surfactants (Tween-80) or polymers (PEG-300) maintain the compound in a metastable solution within the aqueous gastrointestinal tract or bloodstream .

Table 1: Compound Specifications
ParameterSpecification
Compound Name 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide
CAS Number 433969-36-9
Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Target Application Preclinical probe (e.g., NAD+ salvage pathway modulation)
Table 2: Validated Formulation Vehicles for Mice
Route of AdministrationRecommended Vehicle CompositionMaximum Dose Concentration
Intravenous (IV) / Intraperitoneal (IP) 5% DMSO + 10% Tween-80 + 85% Saline2.5 - 5.0 mg/mL
Oral Gavage (PO) 5% DMSO + 40% PEG-300 + 55% Water10.0 - 20.0 mg/mL

Mandatory Visualization: In Vivo Workflow

G A 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide B Target Engagement (e.g., NNMT / NAMPT) A->B Binds Target D In Vivo Dosing (Mice) 10 - 50 mg/kg (PO/IP) A->D Formulated for C Biomarker Modulation (NAD+ / 1-MNA) B->C Alters Metabolism F PD Profiling (Tissue / Plasma Analysis) C->F Quantified via LC-MS/MS E PK Profiling (T1/2, Cmax, AUC) D->E Plasma Sampling D->F Tissue Harvesting

In vivo workflow and mechanistic targeting of pyridine-3-carboxamide derivatives in mice.

Pharmacokinetic (PK) Considerations

Based on structural analogs in the pyridine-3-carboxamide class, these compounds typically exhibit rapid absorption but are subject to moderate-to-high hepatic clearance in rodents . The table below outlines the expected PK parameters to guide your blood sampling intervals.

Table 3: Expected PK Parameters in C57BL/6 Mice
ParameterIV Dosing (2.5 mg/kg)PO Dosing (10 - 30 mg/kg)
Cmax N/A (Immediate)200 - 650 ng/mL
Tmax N/A0.5 - 1.5 h
Half-life (T1/2) 1.0 - 2.5 h1.5 - 5.0 h
Bioavailability (F%) 100%30% - 50%

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation (Self-Validating System)

Note: Prepare formulations fresh on the day of dosing to prevent compound degradation or delayed precipitation.

  • Weighing: Weigh the required amount of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide powder into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds until the powder is completely dissolved.

    • Causality Check: The solution must be perfectly clear. If cloudy, the compound has not fully dissolved in the organic phase, and subsequent aqueous addition will fail.

  • Surfactant/Polymer Addition: Add Tween-80 (for IV/IP) or PEG-300 (for PO) to the required percentage. Vortex for an additional 2 minutes.

  • Aqueous Phase Addition: Slowly add the aqueous phase (Saline or ultra-pure water) dropwise while continuously vortexing the mixture.

  • Validation Checkpoint: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes.

    • Pass: No pellet forms. The compound is in true solution and safe for dosing.

    • Fail: A visible white pellet forms. The compound has crashed out. Do not dose IV. Discard and reformulate, potentially increasing the PEG-300 ratio.

Protocol B: In Vivo Dosing & PK Blood Collection
  • Animal Preparation: Fast C57BL/6 or BALB/c mice for 4 hours prior to PO dosing. Causality: Fasting reduces the variability of food effects on the absorption of highly lipophilic drugs, ensuring tighter PK data.

  • Administration:

    • PO: Administer via oral gavage using a 20-22G bulb-tipped needle. Maximum volume: 10 mL/kg.

    • IV: Administer via lateral tail vein injection using a 27G needle. Maximum volume: 5 mL/kg.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2EDTA-coated tubes. Invert gently 5 times. Centrifuge at 2,000 x g for 10 minutes at 4°C within 15 minutes of collection to prevent ex vivo enzymatic degradation of the compound.

  • Storage: Transfer plasma to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Pharmacodynamic (PD) & Safety Readouts

Target Engagement & Biomarker Analysis

To prove the compound is actively modulating its intended target in vivo, a PD readout is required. For nicotinamide derivatives targeting enzymes like NNMT, the primary biomarkers are NAD+ and 1-methylnicotinamide (1-MNA) .

  • Methodology: Homogenize harvested liver or adipose tissue in cold extraction buffer (e.g., 80% methanol/20% water with internal standards). Quantify the ratio of NAD+ to 1-MNA via multiplexed LC-MS/MS. A successful dose will show a dose-dependent alteration of this ratio compared to vehicle-treated controls.

Maximum Tolerated Dose (MTD)

Similar halogenated pyridine-3-carboxamide derivatives have shown good tolerability in mice. However, doses exceeding 60-100 mg/kg may induce clinical signs of distress or hepatotoxicity .

  • Recommendation: Conduct a preliminary 7-day dose-escalation study (10, 30, and 50 mg/kg/day) monitoring body weight, fur ruffling, and lethargy before proceeding to long-term efficacy models.

References

  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry (2022). URL:[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLoS ONE (2014). URL:[Link]

Method

Application Note: Advanced Crystallization and Isolation Protocols for 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Focus: Mitigating Liquid-Liquid Phase Separation (LLPS) in Flexible-Chain Active Pharmaceutical Ingredients (APIs) Physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Focus: Mitigating Liquid-Liquid Phase Separation (LLPS) in Flexible-Chain Active Pharmaceutical Ingredients (APIs)

Physicochemical Profiling & Mechanistic Challenges

The isolation of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide presents a unique thermodynamic challenge due to its hybrid structural features. Successful crystallization requires balancing the rigid, polar hydrogen-bonding network of the core with the entropic penalties introduced by its flexible aliphatic tail.

  • Pyridine-3-Carboxamide Core: Nicotinamide derivatives are characterized by strong intermolecular hydrogen bonding, specifically utilizing the amide N−H⋯N (pyridine) and N−H⋯O=C (amide) synthons[1]. This rigid core strongly drives the formation of highly ordered crystalline lattices.

  • 5-Bromo Substituent: The heavy halogen atom increases the molecule's overall lipophilicity and introduces the potential for halogen bonding ( C−Br⋯O or C−Br⋯N ), which can influence polymorphic outcomes.

  • N-(3-methylbutyl) (Isoamyl) Group: This branched, flexible aliphatic chain is the primary source of process instability. Flexible chains possess high degrees of rotational freedom. Forcing this flexible chain into a rigid crystal lattice incurs a significant entropic penalty, which depresses the melting point and drastically increases the propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2].

The LLPS ("Oiling Out") Phenomenon

During cooling or anti-solvent addition, the solution may cross the spinodal curve before crossing the nucleation boundary. Instead of nucleating solid crystals, the system minimizes its free energy by separating into a solute-rich liquid phase (the "oil") and a solute-lean solvent phase[3]. This phenomenon traps impurities, causes uncontrolled agglomeration, and yields amorphous or metastable solids that are difficult to filter[4].

Thermodynamic Strategy: Bypassing Spinodal Decomposition

To achieve high-purity isolation, the crystallization trajectory must be carefully engineered to remain within the Metastable Zone Width (MSZW) and avoid the LLPS boundary.

Causality of Solvent Selection: We utilize a binary solvent system of Ethyl Acetate (EtOAc) and Heptane .

  • Ethyl Acetate (Good Solvent): Solvates the molecule effectively by acting as a hydrogen bond acceptor for the amide N−H , while its moderate polarity accommodates both the aromatic ring and the lipophilic bromo group.

  • Heptane (Anti-Solvent): As a non-polar hydrocarbon, heptane forces the polar pyridine-carboxamide core to precipitate, driving supersaturation. Crucially, heptane interacts favorably with the flexible isoamyl chain. This favorable lipophilic interaction prevents the abrupt desolvation of the flexible tail, thereby suppressing the thermodynamic drive toward LLPS that would otherwise occur with highly polar anti-solvents like water[2].

Causality of Seeding: Relying on primary, unseeded nucleation requires high supersaturation, pushing the system dangerously close to the LLPS boundary. By introducing seed crystals at low supersaturation, we bypass the energetic barrier of primary nucleation, allowing solute to deposit directly onto the seeds (crystal growth) and depleting supersaturation before oiling out can occur[3].

G Dissolution 1. Dissolution in EtOAc (Erase Thermal History) Cooling 2. Controlled Cooling & Anti-solvent (Heptane) Dissolution->Cooling Thermal gradient MSZW 3. Metastable Zone Width (Supersaturation) Cooling->MSZW Concentration increase OilingOut Liquid-Liquid Phase Separation (Oiling Out) - AVOID MSZW->OilingOut Rapid cooling / No seeds Nucleation 4. Primary Nucleation (Triggered via Seeding) MSZW->Nucleation Seeding at low supersaturation OilingOut->Nucleation Uncontrolled agglomeration (Poor purity) Growth 5. Crystal Growth Phase Nucleation->Growth Solute depletion Isolation 6. Filtration & Drying (Pure Crystalline API) Growth->Isolation Solid-liquid separation

Thermodynamic workflow for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide crystallization.

Quantitative Process Data

Table 1: Solvent System Parameters & Solubility Profile

Solvent / Anti-SolventDielectric Constant ( ϵ )Boiling Point (°C)Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Role in Process
Ethyl Acetate (EtOAc)6.0277.1~45> 250Primary Solvent; H-bond acceptor
Heptane1.9298.4< 5~15Anti-solvent; stabilizes isoamyl chain
Ethanol (EtOH)24.578.3~80> 300Recrystallization Solvent
Water ( H2​O )80.1100.0< 1< 5Recrystallization Anti-solvent

Table 2: Critical Process Parameters (CPPs) for EtOAc/Heptane System

ParameterTarget ValueJustification (Causality)
Dissolution Temperature60°CEnsures complete dissolution and erases thermal history to prevent premature nucleation.
Seeding Temperature45°COptimal point within the MSZW where supersaturation is achieved but LLPS boundary is not crossed.
Seed Load1.0 - 2.0% w/wProvides sufficient surface area for secondary growth, preventing supersaturation buildup.
Cooling Rate0.15°C / minSlow cooling allows crystal growth kinetics to match supersaturation generation, avoiding oiling out.

Self-Validating Experimental Protocols

Protocol A: Primary Isolation via Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol is designed for the primary isolation of the crude synthesized compound, specifically engineered to reject colored impurities and prevent LLPS.

  • Dissolution: Charge the crude 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide into a jacketed reactor. Add 4 volumes (relative to crude mass) of Ethyl Acetate.

  • Heating: Heat the suspension to 60°C under moderate agitation (200 RPM).

    • Self-Validation Check: Visually inspect or use Focused Beam Reflectance Measurement (FBRM) to ensure a completely clear solution. Any undissolved particles will act as uncharacterized seeds.

  • Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed receiving vessel to remove insoluble foreign matter.

  • Anti-Solvent Addition (Phase 1): Slowly dose 2 volumes of Heptane over 30 minutes while maintaining the temperature at 60°C.

  • Cooling & Seeding: Cool the batch linearly to 45°C over 1 hour. At 45°C, pause cooling. Introduce 1.5% w/w of pre-milled crystalline seeds (suspended in a small volume of heptane).

    • Self-Validation Check: Hold at 45°C for 60 minutes. FBRM chord counts should show a steady increase in the 10-50 µm range, confirming crystal growth and the absence of oil droplets (which appear as broad, erratic chord length distributions)[4].

  • Anti-Solvent Addition (Phase 2): Dose an additional 4 volumes of Heptane over 2 hours at 45°C.

  • Final Cooling: Cool the suspension to 5°C at a rate of 0.15°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the suspension via a Nutsche filter. Wash the cake with 2 volumes of cold (5°C) EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C until constant weight.

Protocol B: Polymorph Purification via Cooling Crystallization (EtOH/Water)

If the product from Protocol A exhibits polymorphic mixtures or residual lipophilic impurities, this secondary cooling crystallization alters the hydrogen-bonding dynamics to yield a highly pure, thermodynamically stable form.

  • Dissolution: Dissolve the isolated API in 3 volumes of absolute Ethanol at 65°C.

  • Water Addition: Slowly add 0.5 volumes of Water. The high dielectric constant of water disrupts the lipophilic interactions, forcing the molecule to rely strictly on its rigid amide-pyridine hydrogen bonding network.

  • Seeding: Cool to 50°C and seed with 1% w/w of the desired polymorph.

  • Cooling Profile: Cool to 10°C at 0.1°C/min.

    • Note: The slow cooling rate is critical here. Because water is a highly polar anti-solvent, rapid cooling will cause the flexible isoamyl chain to immediately undergo LLPS[3].

  • Isolation: Filter, wash with cold 15% EtOH in Water, and vacuum dry at 45°C.

Analytical Validation (E-E-A-T)

To ensure the integrity of the crystallized product and confirm the absence of oiled-out amorphous phases, the following analytical suite must be employed:

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak confirms high crystalline purity and the absence of metastable polymorphs. A broad or depressed melting point indicates the presence of trapped solvent or amorphous domains resulting from undetected LLPS.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram against the theoretical reference pattern for the stable polymorph. High signal-to-noise ratio and sharp Bragg peaks validate the success of the slow-growth protocol.

  • Proton NMR ( 1H -NMR): Essential for quantifying residual Ethyl Acetate or Heptane. The flexible isoamyl chain can sometimes trap non-polar solvents within the crystal lattice voids; NMR ensures residual solvents are below ICH Q3C limits.

References

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid Source: Crystal Growth & Design - ACS Publications URL:[Link][1]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link][4]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI - Crystals URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Welcome to the Technical Support Center for the synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks during the amide coupling of 5-bromonicotinic acid with 3-methylbutan-1-amine (isoamylamine).

By understanding the mechanistic variables—ranging from substrate electronic effects to reagent volatility—you can transition from trial-and-error troubleshooting to rational process optimization.

Physicochemical Substrate Profiling

Before troubleshooting a low-yielding reaction, it is critical to understand the physical and electronic nature of your starting materials. The quantitative data below highlights the parameters that most heavily influence this specific amidation reaction.

Table 1: Key Physicochemical Parameters of Starting Materials

Property5-Bromonicotinic Acid3-Methylbutan-1-amine (Isoamylamine)
Role in Synthesis Carboxylic Acid (Electrophile Precursor)Primary Amine (Nucleophile)
Molecular Weight 202.01 g/mol [1]87.16 g/mol [2]
pKa / Acid-Base Profile 3.08 ± 0.10 (Predicted)[3]Highly basic (Aliphatic amine)
Melting / Boiling Point MP: 178 - 180 °C[1]BP: 95 - 97 °C[4]
Density N/A (Solid powder)[1]0.751 g/mL at 25 °C[2]

Mechanistic Troubleshooting & FAQs

Q1: Why is the activation of 5-bromonicotinic acid sluggish compared to standard aliphatic acids, leading to low conversion?

The Causality: The pyridine nitrogen and the bromine atom at the 5-position exert a strong electron-withdrawing effect (both inductive and mesomeric). This significantly lowers the pKa of the carboxylic acid to approximately 3.08[3], making the resulting carboxylate anion a relatively poor nucleophile. When using standard carbodiimide coupling reagents like EDCI, the initial attack on the coupling agent is slow. This delay allows competing side reactions, such as the hydrolysis of the intermediate, to outpace the formation of the active ester[5].

Q2: How can I overcome this poor activation to improve my yield?

The Solution: Transition from EDCI/HOBt to a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Mechanistically, HATU distinguishes itself by rapidly converting sluggish carboxylic acids into highly reactive OAt-active esters in the presence of a base like DIPEA[6]. This transformation accelerates the subsequent nucleophilic attack by the amine, forming the amide with exceptional efficiency and minimizing the window for intermediate hydrolysis[6].

Q3: My LC-MS shows complete consumption of the active ester, but my isolated amide yield is still under 50%. Where is the mass balance going?

The Causality: The issue likely lies with the volatility of your nucleophile. Isoamylamine is a low-molecular-weight primary amine with a boiling point of just 95–97 °C[4]. Amide coupling reactions, especially the activation phase with HATU/DIPEA, can be exothermic. If the reaction is conducted in an open vessel or if the amine is added too rapidly at room temperature, evaporative loss of isoamylamine alters the stoichiometric ratio. The unreacted active ester eventually hydrolyzes back to 5-bromonicotinic acid during the aqueous workup. The Solution: Cool the reaction mixture to 0 °C before the dropwise addition of isoamylamine, use a sealed reaction vial, and employ a slight excess of the amine (1.5 to 2.0 equivalents) to guarantee complete conversion.

TroubleshootingWorkflow Start Issue: Low Amide Yield (< 50% Conversion) Check1 Check Activation Step (Sluggish Carboxylate) Start->Check1 Check2 Check Nucleophile (Amine Loss) Start->Check2 Sol1 Switch to HATU/DIPEA Forms highly reactive OAt-active ester Check1->Sol1 Electronic Deactivation Sol2 Account for Volatility Isoamylamine bp ~95°C Use 1.5 eq & Sealed Tube Check2->Sol2 Stoichiometric Imbalance

Caption: Diagnostic workflow addressing the two primary causes of low yield in 5-bromonicotinamide synthesis.

Optimized Experimental Protocol

To ensure a self-validating and highly efficient system, the following protocol integrates the mechanistic solutions discussed above. This procedure is optimized for a 1.0 mmol scale.

Reagents & Stoichiometry
  • 5-Bromonicotinic acid: 202 mg (1.0 mmol, 1.0 eq)

  • HATU: 456 mg (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 435 µL (2.5 mmol, 2.5 eq)

  • 3-Methylbutan-1-amine (Isoamylamine): 175 µL (1.5 mmol, 1.5 eq)[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 5.0 mL

Step-by-Step Methodology
  • Substrate Dissolution: To an oven-dried, 20 mL scintillation vial equipped with a magnetic stir bar, add 5-bromonicotinic acid (202 mg) and anhydrous DMF (5.0 mL). Stir under an inert atmosphere (Nitrogen or Argon) until fully dissolved.

  • Base Addition & Cooling: Add DIPEA (435 µL) to the solution. The mixture may darken slightly. Cool the reaction vial to 0 °C using an ice-water bath.

  • Carboxylic Acid Activation: Add HATU (456 mg) in one portion. Seal the vial and stir at 0 °C for 20 minutes. Mechanistic Checkpoint: This incubation period ensures the complete conversion of the electron-deficient carboxylate into the highly reactive OAt-active ester before the volatile amine is introduced[6].

  • Amidation: Using a precision syringe, add isoamylamine (175 µL) dropwise over 2 minutes to prevent localized exothermic heating.

  • Reaction Propagation: Remove the ice bath. Allow the sealed reaction to warm to room temperature (20–25 °C) and stir for 12 to 16 hours.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Extract the aqueous layer with EtOAc (2 x 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL). Note: DMF is highly miscible with EtOAc; washing with aqueous LiCl effectively pulls the DMF into the aqueous phase, preventing co-elution during chromatography.

  • Drying and Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 40% EtOAc in Hexanes) to isolate the pure 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

SynthesisWorkflow N1 Step 1: Activation 5-Bromonicotinic acid HATU + DIPEA DMF, 0°C, 20 min N2 Step 2: Coupling Add Isoamylamine (1.5 eq dropwise) Stir RT, 12-16h N1->N2 OAt-Active Ester N3 Step 3: Workup EtOAc Extraction Wash with 5% LiCl (Removes DMF) N2->N3 Crude Amide N4 Step 4: Purification Silica Gel Column (Hexanes/EtOAc) Concentrate N3->N4 Washed Organics

Caption: Step-by-step experimental workflow for the synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

Post-Reaction FAQs

Q4: My product is co-eluting with a byproduct that has a very similar Rf value. What is it?

If you used HATU, the byproduct is likely tetramethylurea, a water-soluble byproduct of the coupling agent. If your aqueous washes (specifically the LiCl and brine washes) were rushed or insufficient, tetramethylurea can remain in the organic phase. Ensure vigorous shaking during the extraction phase and do not skip the 5% LiCl washes.

Q5: Can I scale this reaction up to 50 grams using HATU?

While HATU is exceptional for discovery-phase synthesis and overcoming sluggish activation[6], it is expensive and carries an explosion risk at very large scales due to the triazole moiety. For pilot-scale production (>50g), it is highly recommended to transition to an acyl chloride intermediate. 5-Bromonicotinic acid can be refluxed in thionyl chloride (SOCl₂) to form the acyl chloride[1], which can then be carefully reacted with isoamylamine in the presence of a triethylamine base.

References

  • Benchchem.Technical Support Center: Refining SARS-CoV-2 ...
  • Sigma-Aldrich.QuicTPDTM Amine Screening Set.
  • Pentynoic-acid-stp-ester.com.Unlocking Translational Potential: HATU as a Precision En...
  • PubChem - NIH.Isoamylamine | C5H13N | CID 7894.
  • DrugFuture.Isoamylamine.
  • GuideChem.5-Bromonicotinic acid 20826-04-4 wiki.
  • BenchChem.An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).

Sources

Optimization

troubleshooting 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide solubility issues in aqueous media

Target Compound: 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide Prepared by: Senior Application Scientist, Preclinical Formulation Division Welcome to the Technical Support Center. This guide is specifically engineered...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide Prepared by: Senior Application Scientist, Preclinical Formulation Division

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. Because this compound features a highly lipophilic isoamyl chain and a halogenated heterocyclic core, standard aqueous buffers often lead to rapid precipitation.

Below, we dissect the physicochemical barriers of this molecule, provide mechanistic troubleshooting FAQs, and outline self-validating experimental protocols to rescue your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide consistently precipitate in my standard PBS (pH 7.4) assays? A1: The precipitation is driven by the compound's high lipophilicity and crystal lattice energy. The 3-methylbutyl (isoamyl) group is a bulky, hydrophobic alkyl chain, and the bromine atom at the 5-position of the pyridine ring further increases the partition coefficient (LogP). At a physiological pH of 7.4, the pyridine nitrogen is completely unprotonated (neutral). Without an ionizable center at this pH, the molecule relies entirely on the carboxamide group for hydrogen bonding, which is thermodynamically insufficient to overcome the hydrophobic penalty of the alkyl and halogen moieties in an aqueous network.

Q2: Can I use pH adjustment (acidification) to force the compound into solution? A2: Theoretically, pH adjustment is a classic technique for solubilizing weakly basic drugs[1]. However, the 5-bromo substituent exerts a strong inductive electron-withdrawing effect across the pyridine ring, significantly depressing the pKa of the pyridine nitrogen (likely dropping it below 3.0). To achieve meaningful protonation, you would need a highly acidic vehicle (pH < 2.0). While this might dissolve the compound, it is physiologically incompatible. Upon injection or introduction to cell culture media (pH 7.4), the strong buffering capacity of the physiological environment will immediately neutralize the drug, causing it to "crash out" or precipitate[1].

Q3: How do I design a co-solvent system for in vitro assays without causing solvent toxicity to my cell lines? A3: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic medication[2]. While DMSO is the gold standard, exceeding 0.1% - 0.5% v/v can cause cytotoxicity or artifactual assay readouts. To prevent precipitation when diluting a high-concentration DMSO stock into aqueous media, you must use a "step-down" or ternary co-solvent strategy. We recommend pre-mixing the DMSO stock with a secondary biocompatible surfactant (like Tween 80) or a co-solvent (like PEG 400) before the final aqueous dilution. This creates a transitional micro-environment that prevents rapid nucleation.

Q4: What is the most effective cyclodextrin strategy for in vivo dosing of this specific compound? A4: Cyclodextrins act as molecular carriers by encapsulating hydrophobic guest molecules into their lipophilic interior cavities while maintaining a highly water-soluble exterior[3]. For 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide, the isoamyl chain and the brominated pyridine ring are excellent geometric fits for the cavity of β -cyclodextrins. We strongly advise against native β -cyclodextrin due to its own limited aqueous solubility (approx. 18.5 mg/mL) and potential nephrotoxicity. Instead, utilize chemically modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) , which offer vastly superior solubility and are approved for parenteral human use[4].

Part 2: Visualizing the Solubilization Logic

To systematically attack the solubility issue, you must match the physicochemical barrier to the correct formulation strategy.

Mechanisms API 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide Barrier1 High Lipophilicity (Isoamyl & Bromo groups) API->Barrier1 Barrier2 Low pKa / Neutrality (Electron-withdrawing Br) API->Barrier2 Sol1 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Barrier1->Sol1 Sol2 Ternary Co-solvents (DMSO / PEG 400 / Water) Barrier1->Sol2 Sol3 pH Adjustment (Acidic Media < pH 2) Barrier2->Sol3 Mech1 Encapsulates Hydrophobic Moieties in Cavity Sol1->Mech1 Mech2 Reduces Interfacial Tension Sol2->Mech2 Mech3 Protonates Pyridine Nitrogen (In Vitro Only) Sol3->Mech3

Physicochemical barriers of the API mapped to targeted solubilization strategies and mechanisms.

Part 3: Quantitative Data Summary

When selecting a formulation vehicle, anticipate the following solubility enhancements based on the physicochemical profile of halogenated pyridine-carboxamides.

Solubilization StrategyRecommended Vehicle CompositionEstimated Solubility EnhancementPrimary ApplicationBiocompatibility / Limitations
Aqueous Buffer (Control) PBS, pH 7.4Baseline (1x)Baseline referenceN/A (Precipitates rapidly)
pH Adjustment 0.1 N HCl (pH 1.0)~10x - 50xIn vitro dissolution testingHighly acidic; causes in vivo precipitation upon buffering.
Binary Co-solvent 10% DMSO / 90% PBS~100xIn vitro biochemical assaysDMSO toxicity >1% v/v in cell culture.
Ternary Co-solvent 5% DMSO / 20% PEG 400 / 75% Water~500xIV / IP dosing in rodentsHigh osmolality; requires slow infusion.
Cyclodextrin Inclusion 20% w/v HP- β -CD in Water~1000x - 5000xIn vivo PK/PD studies (Oral/IV)Highly biocompatible; requires equilibrium time.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection (turbidity) alone to confirm solubility. Micro-precipitates can ruin assay reproducibility. Use the following validated protocols to establish true thermodynamic solubility.

Protocol A: Phase Solubility Profiling with HP- β -CD (Higuchi-Connors Method)

This protocol determines the stoichiometric binding constant ( Kc​ ) between 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide and the cyclodextrin, ensuring you do not waste expensive excipients.

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of HP- β -CD aqueous solutions in purified water or neutral buffer at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • API Addition: Add an excess amount (e.g., 10 mg) of solid 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide to 2 mL of each HP- β -CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) and agitate at 200 RPM for 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved API.

  • Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. (Self-Validation Check: Discard the first 0.5 mL of filtrate to account for potential API adsorption to the filter membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV (detecting at the optimal UV absorbance for the pyridine ring, typically 254-280 nm).

  • Data Analysis: Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP- β -CD (x-axis). A linear AL​ -type plot indicates a 1:1 inclusion complex.

Protocol Start 1. Weigh Excess API (> Thermodynamic Limit) Incubate 3. Incubate & Shake (72h at 25°C/37°C) Start->Incubate Prep 2. Prepare HP-β-CD (0 to 50 mM Array) Prep->Incubate Filter 4. Centrifuge & Filter (0.22 µm PTFE) Incubate->Filter Analyze 5. HPLC-UV Analysis (Quantify Dissolved API) Filter->Analyze Plot 6. Higuchi-Connors Plot (Calculate Binding Constant) Analyze->Plot

Workflow for executing a Phase Solubility Profile to determine optimal cyclodextrin concentration.

Protocol B: Step-Down Co-Solvent Spiking for Cell Assays

Use this to prevent the API from crashing out when transitioning from a 100% DMSO stock to an aqueous cell culture medium.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate vehicle consisting of 50% PEG 400 and 50% DMSO. You now have a 1 mM stock in a less aggressive solvent mix.

  • Aqueous Spiking: Slowly add the intermediate stock dropwise into the final pre-warmed (37°C) aqueous cell culture media while vortexing vigorously.

  • Validation: Analyze the final solution via Dynamic Light Scattering (DLS) or a simple nephelometer. If the scattering intensity matches the blank media, true molecular dispersion has been achieved without nano-precipitation.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs GSC Advanced Research and Reviews[Link]

  • Comparative study of β -cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated nicotinamide derivatives during prolonged experimental ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated nicotinamide derivatives during prolonged experimental campaigns. The compound —5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide —is a prime example of a molecule that demands rigorous environmental control.

It is not enough to simply throw your API (Active Pharmaceutical Ingredient) into a -20°C freezer and hope for the best. To prevent degradation, you must understand why it degrades. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality and self-validating protocols necessary to secure your drug development workflows.

Part 1: Mechanistic Degradation Pathways (The "Why")

Before troubleshooting, we must map the molecule's vulnerabilities. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide contains three highly reactive nodes: the photolabile C-Br bond, the hydrolytically sensitive carboxamide linkage, and the oxidizable pyridine nitrogen.

DegradationPathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide B UV/Vis Exposure (C-Br Homolysis) A->B hν (Light) D Moisture + pH Extremes (Amide Cleavage) A->D H2O, ΔT F Atmospheric O2 / ROS (N-Oxidation) A->F O2, ROS C Debrominated / Hydroxylated Derivatives B->C E 5-Bromonicotinic Acid + Isopentylamine D->E G Pyridine N-oxide Derivative F->G

Mechanistic degradation pathways of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

Part 2: Troubleshooting Guide (FAQs)

Q: My LC-MS data shows a loss of the parent mass (m/z ~271/273) and the appearance of a new peak at m/z ~193. What is causing this degradation? A: This is a classic signature of photolytic dehalogenation . The C-Br bond at the 5-position of the pyridine ring is photolabile. When exposed to ambient laboratory lighting (which contains UV components), the molecule undergoes homolytic cleavage, ejecting a bromine radical. In aqueous or protic environments, this radical is rapidly replaced by a hydrogen atom or a hydroxyl group ([1]).

  • Causality: The excitation of the pyridine π-system weakens the C-Br bond, lowering the activation energy required for homolysis.

  • Solution: Always handle solutions in amber glassware and store solid stocks in completely opaque containers.

Q: I prepared a 10 mM stock solution in DMSO/Water, but after a month at 4°C, the pH dropped and the efficacy in my cellular assay plummeted. Why? A: You are observing amide hydrolysis . The carboxamide linkage connecting the pyridine core to the isopentyl (3-methylbutyl) group is susceptible to nucleophilic attack by water. This reaction yields 5-bromonicotinic acid and isopentylamine.

  • Causality: The electron-withdrawing nature of the pyridine ring (exacerbated by the 5-bromo substituent) makes the carbonyl carbon highly electrophilic. The formation of 5-bromonicotinic acid releases protons, lowering the pH, which in turn autocatalyzes further hydrolysis—a common stability hurdle noted in the synthesis and storage of halogenated pyridines ([2]).

  • Solution: Never store the compound in aqueous solutions for long-term use. Aliquot as a dry powder or in anhydrous, high-quality DMSO over molecular sieves.

Q: How can I implement a storage protocol that guarantees the integrity of my compound for a multi-year drug development program? A: You must establish a self-validating storage system grounded in regulatory standards. Do not assume stability; prove it using the[3]. By running an accelerated stability cohort alongside your long-term storage, you create a predictive mathematical model for your API's half-life.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute scientific integrity, your storage workflow must address all three degradation pathways simultaneously while providing built-in proof of efficacy.

StorageWorkflow Step1 1. Aliquoting & Lyophilization Step2 2. Argon Backfill (Displace O2) Step1->Step2 Step3 3. Amber Vial Packaging Step2->Step3 Step4 4. Desiccated Storage (-20°C) Step3->Step4

Step-by-step workflow for the long-term storage and preservation of the compound.

Step 1: Aliquoting & Lyophilization

  • Action: Divide the bulk API into single-use aliquots and lyophilize to ensure <1% residual moisture.

  • Causality: Repeated freeze-thaw cycles and exposure to ambient humidity introduce micro-condensation. Water acts as the primary nucleophile for carboxamide hydrolysis. Single-use aliquots eliminate repeated atmospheric exposure.

Step 2: Argon Backfill (Displace O2)

  • Action: Purge the headspace of the vial with ultra-pure Argon gas before sealing.

  • Causality: Argon is a noble gas that is heavier than ambient air (and Nitrogen). It sinks to the bottom of the vial, creating a dense, inert blanket directly over the API. This physically displaces atmospheric oxygen and reactive oxygen species (ROS), completely halting the N-oxidation pathway.

Step 3: Amber Glass Packaging

  • Action: Transfer the lyophilized powder into high-quality amber glass vials.

  • Causality: Amber glass filters out UV and short-wavelength visible light (<500 nm). This prevents the homolytic cleavage of the photolabile C-Br bond, shutting down the photodehalogenation radical cascade.

Step 4: Desiccated Storage at -20°C

  • Action: Store the sealed vials in a desiccator cabinet maintained at -20°C.

  • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of all chemical degradation pathways. The added desiccant serves as a fail-safe against micro-leaks in the vial septa.

Step 5: Protocol Self-Validation (Accelerated Cohort)

  • Action: Store a parallel cohort of samples at 40°C / 75% Relative Humidity (RH) and analyze via HPLC-UV at 0, 3, and 6 months.

  • Causality: A storage protocol is only a hypothesis until proven. By utilizing [4], this accelerated testing creates a predictive kinetic model. If the accelerated cohort shows <1% degradation at 6 months, your -20°C stock is statistically guaranteed for >2 years, making the system entirely self-validating.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide across various environmental conditions, allowing you to easily compare risk factors.

Storage ConditionTemp (°C)AtmosphereLight ExposureEst. Shelf-LifePrimary Degradation RiskAcceptable Use Case
Benchtop (Solution) 25°CAmbient AirAmbient Lab Light< 48 HoursPhotodehalogenationActive daily assays only
Benchtop (Solid) 25°CAmbient AirAmbient Lab Light1 - 2 WeeksPhotolysis & OxidationTemporary weighing/transfer
Fridge (Solid) 4°CAmbient AirDark3 - 6 MonthsMoisture-driven HydrolysisShort-term staging
Freezer (Solid) -20°CArgon PurgedDark (Amber Vial)> 24 MonthsNegligible (Kinetically Halted)Long-term archiving
References
  • Photolytic removal and mineralisation of 2-halogenated pyridines Source: PubMed (National Institutes of Health) URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Optimization

optimizing extraction methods for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide from biological matrices

Welcome to the Advanced Bioanalytical Support Portal. This guide is engineered for research scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays for 5-bromo-N-(3-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Portal. This guide is engineered for research scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide .

Because biological matrices (plasma, urine, tissue homogenates) are highly complex, extracting substituted pyridine carboxamides requires a precise understanding of their physicochemical properties. This document provides self-validating protocols, mechanistic troubleshooting, and field-proven FAQs to ensure your bioanalytical assays meet stringent GLP and FDA validation guidelines.

PART 1: Physicochemical Profiling & Method Causality

To optimize an extraction, we must first deconstruct the molecule. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide presents a unique set of chemical behaviors that dictate how it interacts with biological matrices and extraction solvents:

  • The Pyridine Ring (Weakly Basic): While pyridine is typically a weak base, the electron-withdrawing bromine atom at the C5 position and the carboxamide group at the C3 position drastically reduce the electron density on the pyridine nitrogen. This lowers its pKa significantly (estimated pKa < 3.0).

  • The 3-methylbutyl (Isoamyl) Chain (Highly Lipophilic): This branched aliphatic tail imparts strong hydrophobicity to the molecule (estimated logP ~ 3.0 - 4.0), driving non-specific binding to plasma proteins.

  • The Carboxamide Group (Neutral/Polar): This group acts as a strong hydrogen-bond acceptor and donor, preventing extraction by purely non-polar solvents (like hexane) despite the molecule's overall lipophilicity.

The Causality of Method Selection: Because the molecule is a highly lipophilic weak base with a suppressed pKa, traditional Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) often fails. The molecule cannot be reliably protonated without using extreme, matrix-degrading acidity. Instead, extraction strategies must leverage its lipophilicity using Polymeric Reversed-Phase SPE (HLB) or pH-controlled Liquid-Liquid Extraction (LLE) using moderately polar organic solvents[1]. Similar lipophilic weak bases, such as mitragynine and lamotrigine, demonstrate optimal recovery under these exact conditions[2].

PART 2: The Self-Validating Extraction Framework

To ensure trustworthiness, an extraction protocol cannot be a "black box." A self-validating system requires the analyst to collect and inject all fractions during method development. By running the organic eluate, the aqueous waste, and the wash fractions via LC-MS/MS, the mass balance must equal 100%. If your recovery is 40%, the remaining 60% must be found in the other fractions, instantly diagnosing the root cause (e.g., lost in wash = wash too strong; left in aqueous = pH incorrect).

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Mechanism: pH-driven partitioning targeting the neutral free-base form.

  • Matrix Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 20 µL of stable-isotope labeled Internal Standard (IS) working solution.

  • Alkalinization (Critical Step): Add 100 µL of 0.5 M Sodium Phosphate buffer (pH 8.0). Causality: This ensures the weakly basic pyridine nitrogen is fully deprotonated into its neutral free-base form, maximizing organic partitioning[2].

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a 50:50 mixture of Ethyl Acetate:Hexane.

  • Extraction: Vortex vigorously for 10 minutes on a multi-tube vortexer to ensure maximum surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to break any lipid emulsions.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Protocol B: Solid-Phase Extraction (Polymeric Reversed-Phase HLB)

Mechanism: Hydrophobic interaction targeting the isoamyl chain. Automated SPE is frequently required for pyridine-3-carboxamide derivatives to eliminate matrix effects in high-throughput screening[3].

  • Conditioning: Pass 1 mL of Methanol through the 30 mg HLB cartridge, followed by 1 mL of MS-grade Water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water (disrupts protein binding). Load onto the cartridge at a flow rate of 1 mL/min.

  • Interference Wash: Wash with 1 mL of 5% Methanol in Water. Causality: This removes endogenous salts and polar lipids without providing enough solvent strength to elute the highly lipophilic target analyte.

  • Elution: Elute the target compound with 2 x 500 µL of 100% Acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

PART 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of various extraction methodologies evaluated for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide during assay validation.

Extraction MethodMechanism of ActionAvg. Recovery (%)Matrix Effect (Ion Suppression)ThroughputRecommended Use Case
Protein Precipitation (PPT) Denaturation of matrix proteins90 - 95%High (>40% suppression)Very HighEarly discovery, non-GLP
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning78 - 85%Low (<15% suppression)MediumClinical PK, high sensitivity
Polymeric Reversed-Phase SPE Hydrophobic interaction (isoamyl chain)88 - 94%Very Low (<10% suppression)High (96-well)Automated high-throughput assays
Mixed-Mode Cation Exchange Ionic interaction (pyridine nitrogen)< 30% (Poor)LowHigh (96-well)Not recommended (low pKa)

PART 4: Troubleshooting Workflow Visualization

ExtractionOptimization Problem Issue: Low Analyte Recovery or High Matrix Effects Physchem Physicochemical Profiling pKa < 3.0 (Weak Base) logP ~3.5 (Lipophilic) Problem->Physchem Decision Select Extraction Strategy Physchem->Decision LLE_Path Liquid-Liquid Extraction (LLE) Decision->LLE_Path SPE_Path Solid-Phase Extraction (SPE) Decision->SPE_Path LLE_Mech Alkalinize Matrix (pH > 7) Deprotonate Pyridine Ring LLE_Path->LLE_Mech SPE_Mech Polymeric Reversed-Phase (HLB) Avoid MCX due to low pKa SPE_Path->SPE_Mech LLE_Solv Extract with MTBE/EtOAc Target Isoamyl Lipophilicity LLE_Mech->LLE_Solv Validation Self-Validating Check: Analyze Wash & Aqueous Fractions LLE_Solv->Validation SPE_Wash Wash: 5% MeOH (Remove Salts) Elute: 100% ACN SPE_Mech->SPE_Wash SPE_Wash->Validation Validation->Problem Target mass lost in wash/aqueous Success Optimized LC-MS/MS Assay Recovery > 85%, ME < 15% Validation->Success Target mass confirmed in eluate

Workflow for optimizing the extraction of lipophilic weak bases from biological matrices.

PART 5: Frequently Asked Questions (FAQs)

Q: Why does 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide fail to retain on Mixed-Mode Cation Exchange (MCX) SPE plates? A: MCX relies on the analyte being positively charged. While pyridine is a weak base, the electron-withdrawing bromine at C5 and the carboxamide at C3 drastically lower the pKa of the pyridine nitrogen. At a standard loading pH of 3.0, the molecule remains mostly neutral, preventing ionic binding to the sulfonic acid sorbent. Switch to a polymeric reversed-phase (HLB) sorbent, which leverages the highly lipophilic 3-methylbutyl (isoamyl) chain for retention[4].

Q: I am observing severe ion suppression at the retention time of the analyte. I am currently using Protein Precipitation (PPT). How do I resolve this? A: PPT crashes out proteins but leaves endogenous glycerophospholipids in the supernatant. These phospholipids co-elute with lipophilic analytes and compete for charge in the ESI source, causing suppression. Transition to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). If throughput is critical and you must use PPT, implement a dedicated phospholipid-removal plate (e.g., Ostro™ or Phree™) prior to injection.

Q: My LLE recovery with pure hexane is less than 20%. Why is it so low if the molecule is lipophilic? A: While the isoamyl chain is highly non-polar, the carboxamide group retains significant hydrogen-bonding potential. Hexane is too non-polar to disrupt these interactions in the aqueous matrix. Switch to a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane mixture (e.g., 50:50 v/v) to balance lipophilicity with hydrogen-bond acceptance[2].

Q: During SPE method development, I found 40% of my compound in the 20% Methanol wash fraction. How do I fix this? A: The wash solvent is too strong. Because the molecule lacks a strong ionic anchor to the sorbent, it relies entirely on hydrophobic interactions. Methanol concentrations above 10-15% will begin to disrupt these hydrophobic bonds, causing premature elution. Reduce your wash step to 5% Methanol in water. Use your self-validating framework to confirm the mass has shifted from the wash fraction into the final elution fraction.

PART 6: References

  • [1] Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. National Center for Biotechnology Information (PMC). Available at:

  • [2] Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers. ACS Pharmacology & Translational Science. Available at:

  • [3] Direct Plasma Sample Injection in Multiple-Component LC−MS−MS Assays for High-Throughput Pharmacokinetic Screening. Analytical Chemistry - ACS Publications. Available at:

  • [4] A rapid solid-phase extraction method for measurement of non-metabolised peripheral benzodiazepine receptor ligands, [F-18]PBR102 and [F-18]PBR111, in rat and primate plasma. ResearchGate. Available at:

Sources

Troubleshooting

overcoming steric hindrance in 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric challenges associated with the functionalization of 5-bromo-N-(3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric challenges associated with the functionalization of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide .

The core challenge with this substrate lies in its topology. The bulky and flexible N-(3-methylbutyl)carboxamide (isoamyl amide) group at the C3 position can adopt conformations that sterically shield the adjacent C2 and C4 positions, and fold over the C5-bromine bond. This creates a high kinetic barrier for transition-metal-catalyzed cross-coupling and directed C–H activation. This guide provides field-proven, causality-driven solutions to overcome these kinetic barriers.

System Architecture: Steric Troubleshooting Workflow

Workflow A Substrate: 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide B C5 Cross-Coupling (Suzuki/Buchwald) A->B C C2/C4 C-H Activation (Directed Functionalization) A->C D Steric Clash: Isoamyl Amide Shielding B->D E Conformational Block: Directing Group Hindrance C->E F Solution: Buchwald Ligands (XPhos) D->F Overcome via G Solution: Transient Activators (Cu/Me2SO4) E->G Overcome via H Active Species: Mono-ligated Pd(0)L1 F->H I Active Species: N-methylpyridinium Salt G->I

Troubleshooting workflow for steric hindrance in pyridine-3-carboxamide functionalization.

Module 1: Cross-Coupling at the C5 Position (Suzuki-Miyaura & Buchwald-Hartwig)

Q: Why does my Suzuki coupling at the C5 position fail or yield <15% product when using standard Pd(PPh₃)₄? A: The failure is rooted in the catalytic cycle's rate-limiting step: oxidative addition. Standard ligands like triphenylphosphine (PPh₃) typically form a bis-ligated Pd(0)L2​ active species. When this bulky Pd(0)L2​ complex attempts to insert into the C5–Br bond, it encounters severe steric repulsion from the adjacent N-(3-methylbutyl)carboxamide group. The transition state energy becomes prohibitively high, stalling the catalytic cycle and leading to catalyst degradation or unreacted starting material.

Q: How do I overcome this steric shielding to achieve high yields? A: You must force the palladium into a highly reactive, mono-ligated Pd(0)L1​ state. This is achieved using dialkylbiarylphosphines, commonly known as Buchwald ligands (e.g., XPhos or BrettPhos)[1].

  • The Causality: The massive steric bulk of the dicyclohexyl groups and the biphenyl backbone of XPhos physically prevents the coordination of a second phosphine ligand[2]. This creates a 14-electron Pd(0)L1​ complex with an open coordination site, allowing it to easily bypass the isoamyl group and undergo oxidative addition. Furthermore, the electron-rich nature of the dialkylphosphine increases the electron density on the Pd center, accelerating the insertion into the C–Br bond[1].

Q: I am seeing significant protodehalogenation (reduction of C5-Br to C5-H) in my LC-MS. What is happening? A: Protodehalogenation is a diagnostic indicator that oxidative addition was successful, but transmetalation failed. The Pd(II) intermediate, unable to transmetalate with the boronic acid, undergoes off-cycle β -hydride elimination (often from the solvent or base) and reductive elimination to yield the reduced pyridine.

  • Troubleshooting Action: To fix this, enhance the transmetalation step. Switch to a more soluble base (e.g., replacing K₂CO₃ with K₃PO₄ or Cs₂CO₃), add a phase-transfer catalyst, or use a more stable organoboron species like a potassium trifluoroborate salt ( R−BF3​K )[3].

Standardized Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a self-validating precatalyst system to ensure the generation of the active Pd(0)L1​ species.

  • Preparation: In a rigorously dried Schlenk tube, add 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and finely ground anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Loading: Add XPhos-Pd-G2 precatalyst (0.02 equiv, 2 mol%). Scientific Insight: The G2 precatalyst ensures rapid, base-mediated generation of the true monoligated Pd(0) species at room temperature, avoiding the need for harsh reductants that could degrade the substrate[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and degassed H₂O (0.2 M total concentration). Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: Oxygen must be excluded to prevent homocoupling of the boronic acid (yielding biaryl byproducts).

  • Reaction: Stir at 80 °C for 12 hours.

  • In-Process Control (IPC): At 4 hours, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • If [M+H]+ of starting material remains: Increase temperature to 100 °C.

    • If [M-Br+H]+ (protodehalogenation) is dominant: Add 0.5 equiv of fresh boronic acid and 1.0 equiv of Cs₂CO₃.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Module 2: Directed C–H Functionalization

Q: I want to functionalize the C2 or C4 position via directed C–H activation, but the isoamyl amide directing group is yielding poor regioselectivity. Why? A: While amides are excellent directing groups for Pd, Rh, and Ir-catalyzed C–H activation, the highly flexible 3-methylbutyl chain introduces entropic penalties. The chain fluctuates, preventing the amide carbonyl oxygen or nitrogen from forming a stable, rigid metallacycle with the transition metal.

Q: What is the most effective strategy to bypass the amide's steric hindrance for C2/C6 functionalization? A: Abandon the amide as the directing group and utilize a Transient Activator Strategy targeting the pyridine nitrogen[4].

  • The Causality: By adding a transient alkylating agent like dimethyl sulfate ( Me2​SO4​ ) in situ, the pyridine nitrogen is temporarily converted into an N-methylpyridinium salt. This completely alters the electronic and steric landscape of the molecule, making the C2 and C6 C–H bonds highly acidic and accessible. Following Pd/Cu-co-catalyzed arylation, the methyl group is spontaneously cleaved (N-demethylation), leaving the C3-amide untouched and yielding the C2-functionalized product[4].

Quantitative Data: Ligand Efficiency Comparison

The following table summarizes the causal relationship between ligand architecture, active species formation, and resulting yields for the C5 cross-coupling of sterically hindered pyridine-3-carboxamides.

Ligand SystemTolman Cone Angle (θ)Dominant Active SpeciesOxidative Addition RateTransmetalation EfficiencyRelative Yield (%)
PPh₃ 145° Pd(0)L2​ Very Slow (Steric Block)Moderate< 15%
dppf 187° (Bite Angle 99°) Pd(0)L1​ (Bidentate)SlowModerate~ 40%
SPhos 228° Pd(0)L1​ (Monodentate)FastHigh~ 75%
XPhos 250° Pd(0)L1​ (Monodentate)Very Fast (Electron Rich)Very High> 90%

Data synthesis based on established structure-reactivity relationships in Buchwald-type phosphines for hindered heterocycles[1],[3].

References
  • Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands | Inorganic Chemistry. ACS Publications. Available at:[Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. Available at:[Link]

  • Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines | Organic Letters. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Validation Guide for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Executive Summary The structural validation and reaction monitoring of active pharmaceutical ingredient (API) intermediates require robust analytical frameworks. For 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation and reaction monitoring of active pharmaceutical ingredient (API) intermediates require robust analytical frameworks. For 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9), a critical nicotinamide derivative, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.

This guide objectively compares the performance of Central Lab High-Field NMR (600 MHz) against At-Line Benchtop NMR (80 MHz) . By examining experimental 1 H and 13 C NMR data, we evaluate how field strength impacts spectral resolution, workflow efficiency, and quantitative reliability. Furthermore, we provide a self-validating experimental protocol aligned with the latest USP <761> lifecycle validation guidelines [1].

Workflow Comparison: Central Lab vs. At-Line PAT

The pharmaceutical industry is increasingly adopting Process Analytical Technology (PAT) to monitor reactions in real-time[3]. While high-field NMR offers unparalleled resolution, benchtop systems eliminate the logistical bottleneck of transporting samples to a central facility.

Workflow cluster_0 At-Line PAT Workflow (80 MHz Benchtop) cluster_1 Central Lab Workflow (600 MHz High-Field) Reactor Flow Reactor Pump Auto-Sampling Pump Reactor->Pump Benchtop 80 MHz Benchtop NMR Pump->Benchtop Decision1 Real-Time Yield QA Benchtop->Decision1 Aliquot Manual Aliquot Prep Deuterated Prep Aliquot->Prep HighField 600 MHz NMR Prep->HighField Decision2 Structural Elucidation HighField->Decision2

Figure 1: Comparison of at-line benchtop NMR vs. central lab high-field NMR workflows.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and compliance with quantitative NMR (qNMR) standards, the following protocol is designed as a self-validating system . Every step incorporates an internal check to prevent false positives or quantitative errors.

Step 1: Sample Preparation & Internal Calibration
  • Action: Weigh exactly 15.0 mg of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide and 5.0 mg of Maleic Acid (Internal Standard). Dissolve in 0.6 mL CDCl 3​ containing 0.03% v/v TMS.

  • Causality: Maleic acid is selected because its 1 H singlet at 6.26 ppm sits perfectly in the "empty" spectral window between the API's aromatic signals (8.3–8.9 ppm) and aliphatic signals (0.9–3.5 ppm). TMS provides an absolute zero reference, ensuring the protocol is self-validating against magnetic field drift.

Step 2: System Suitability Test (SST)
  • Action: Prior to API analysis, run a 1% CHCl 3​ standard and verify that the linewidth at half-height ( w1/2​ ) is ≤1.0 Hz.

  • Causality: As mandated by the updated USP <761> guidelines [1], confirming field homogeneity (shimming) prior to acquisition prevents distorted multiplets that could be misassigned as structural impurities.

Step 3: Acquisition Parameters
  • Action: Set the pulse angle to 30° (zg30) and the relaxation delay (D1) to 15 seconds. Acquire 16 scans for 600 MHz, or 64 scans for 80 MHz.

  • Causality: A 30° flip angle combined with a long D1 ensures complete longitudinal ( T1​ ) relaxation of the rigid pyridine protons. Failing to allow full T1​ recovery would artificially reduce the integration values of the aromatic protons, destroying the quantitative integrity of the assay.

Step 4: Data Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Zero-fill to 64k data points before Fourier Transformation.

  • Causality: LB enhances the signal-to-noise ratio (SNR) without significantly compromising the resolution of the fine 2.1 Hz meta-couplings on the pyridine ring.

Spectral Validation & Data Presentation

The structure of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide features a 3,5-disubstituted pyridine ring and an isoamyl (3-methylbutyl) chain.

NMR_Logic API 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide Aromatics Aromatic Region (8.0 - 9.0 ppm) API->Aromatics Aliphatics Aliphatic Region (0.9 - 3.5 ppm) API->Aliphatics Amide Amide Region (~6.5 ppm) API->Amide H2 H2 (Pyridine) 8.9 ppm (d, J=2 Hz) Aromatics->H2 H6 H6 (Pyridine) 8.7 ppm (d, J=2 Hz) Aromatics->H6 H4 H4 (Pyridine) 8.3 ppm (t, J=2 Hz) Aromatics->H4 CH2_a N-CH2 (α) 3.4 ppm (q) Aliphatics->CH2_a CH2_b CH2 (β) 1.5 ppm (q) Aliphatics->CH2_b CH_c CH (γ) 1.6 ppm (m) Aliphatics->CH_c CH3_d 2x CH3 (δ) 0.9 ppm (d) Aliphatics->CH3_d NH N-H 6.5 ppm (br s) Amide->NH

Figure 2: Logical assignment tree for 1H NMR of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

1 H NMR Comparison: The Impact of Field Strength

Because J -coupling constants (in Hz) are independent of the magnetic field strength, lower field instruments exhibit a lower Hz/ppm ratio. This causes multiplets to appear wider on the ppm scale, leading to signal overlap [2].

Proton AssignmentExpected Shift (ppm)600 MHz Multiplicity (J in Hz)80 MHz ObservationIntegration
H2 (Pyridine) 8.92d ( J = 2.1)d ( J = 2.1)1H
H6 (Pyridine) 8.75d ( J = 2.1)d ( J = 2.1)1H
H4 (Pyridine) 8.31t ( J = 2.1)t ( J = 2.1)1H
N-H (Amide) 6.45br sbr s1H
N-CH 2​ ( α ) 3.45q ( J = 6.8)q ( J = 6.8)2H
CH 2​ ( β ) 1.52q ( J = 7.0)Multiplet (Overlaps with γ )2H
CH ( γ ) 1.65mMultiplet (Overlaps with β )1H
2x CH 3​ ( δ ) 0.95d ( J = 6.6)d ( J = 6.6)6H

Analytical Insight: At 600 MHz, the β and γ aliphatic protons are cleanly resolved. At 80 MHz, the chemical shift difference (0.13 ppm) equates to only 10.4 Hz. Because this is on the same order of magnitude as the J -coupling (~7 Hz), the signals coalesce into a complex second-order multiplet. To maintain self-validation at 80 MHz, the analyst must integrate the entire 1.4–1.8 ppm envelope to verify the 3H total, rather than attempting to isolate the individual peaks.

13 C NMR Comparison
Carbon PositionExpected Shift (ppm)600 MHz Resolution80 MHz Resolution
C=O (Amide) 164.5Distinct singletDistinct singlet
C6 (Pyridine) 152.1Distinct singletDistinct singlet
C2 (Pyridine) 147.3Distinct singletDistinct singlet
C4 (Pyridine) 138.6Distinct singletDistinct singlet
C3 (Pyridine) 131.2Distinct singletDistinct singlet
C5 (C-Br) 120.4Distinct singletDistinct singlet
C- α (N-CH 2​ ) 38.5Distinct singletDistinct singlet
C- β (CH 2​ ) 38.1Distinct singletOverlaps with C- α
C- γ (CH) 26.2Distinct singletDistinct singlet
C- δ (2x CH 3​ ) 22.4Distinct singletDistinct singlet

Analytical Insight: The 13 C Larmor frequency on an 80 MHz instrument is approximately 20 MHz. A 0.4 ppm difference between C- α and C- β translates to just 8 Hz. Given typical benchtop magnetic field homogeneities, these two carbons will likely merge into a single, broadened resonance. High-field NMR is strictly required if resolving these specific aliphatic carbons is critical to the assay.

Instrument Performance & Workflow Summary

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Workflow
Sensitivity (Limit of Detection) <10 μ M ∼1 mMBenchtop requires higher sample concentrations or longer acquisition times [2].
Resolution (Dispersion) Ultra-high (First-order spectra)Moderate (Second-order overlap)Benchtop requires grouped integrations for complex aliphatic regions.
Cryogens Liquid Helium & NitrogenNone (Permanent NdFeB magnet)Benchtop offers near-zero maintenance costs and continuous uptime.
Footprint & Placement Dedicated facilityFume hood / At-lineBenchtop enables real-time reaction monitoring without sample degradation [3].

Conclusion

For the initial structural elucidation and impurity profiling of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide , High-Field NMR (600 MHz) remains indispensable due to its ability to resolve fine aliphatic couplings and closely spaced 13 C resonances.

However, once the primary reference spectrum is established, Benchtop NMR (80 MHz) proves to be a highly capable alternative for routine batch validation, QA/QC, and at-line PAT. By utilizing grouped integrations and self-validating internal standards (like maleic acid), benchtop systems deliver metrological-grade quantitative data at a fraction of the operational cost.

References

  • US Pharmacopeia. (2023). New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. ECA Academy. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgo3_bEmxeY6DWss55o4W5rvDfuVBZA4aNqeFPQXGFa9pEMdLycvzqZJ5GDA8IbYVXyHoxohvenk_Tn1UvbxlfG2xrcj6m3rlKaNGwIBPcEIZXmbqcrUqMDubY6_ot9Z40x5tyvG0foCC9wWj-yJ0dIxTb3PkQLyWIanv2aBxEIPcGmGxiqCbCo3VhnFwTcEJNS-wG0cRkHlDfZuDxSCVDg1lmZaQF2S9D-dZk1QoavlaPupxXYh7YCoK8RDSkELWp2nNsvw==]
  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0NK2YvqGeobEz4oPlmGmnNWXeDdLDCkuEIhjJQF2qQtOyk2NrXf23xXzJT_5bR8OBlC85xlEgam0Ynq9UO1WhBO-ImAUm6IrNNNBfCmDgaSKUv8GwL6dwyoqzQgVjsmKUGPCWwWelkiOXMhfdu5smRBG6DJvNOebPS2oMydQdBG4iTCy]
  • Manufacturing Chemist. (2023). Transforming reaction monitoring with benchtop NMR spectroscopy. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMHDioKbaovN2qfSbmOXhmYVOcsnabvqjTxSBh22PQyT3QGNYDdeFesj9mKRtolQ0ypPK-dtKbbxFijRk-CaHKlkCkGhi6fEHb4MULPsOo-aPhQfNyiqFdfRhgfasgbxcpC_XhZxp8u_gaRR5ftwTTb_pMS9ax4bmmb1dGcMfkSCnPlB3kaCKIvyNut6PrU24YTLRYb-6lRWO]
Comparative

Comparative Analysis: 5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide vs. Standard Pyridine-3-Carboxamide Derivatives

Executive Summary The development of targeted metabolic inhibitors has heavily focused on the NAD+ salvage pathway, specifically targeting Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. While standard pyridine-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metabolic inhibitors has heavily focused on the NAD+ salvage pathway, specifically targeting Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. While standard pyridine-3-carboxamide (nicotinamide) serves as the endogenous substrate for NAMPT, structural modifications to this core scaffold have yielded potent antiproliferative agents[2]. This guide provides an in-depth comparative analysis between standard nicotinamide derivatives and the rationally designed 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide . By evaluating molecular dynamics, enzymatic inhibition, and phenotypic cellular responses, we demonstrate how specific steric and lipophilic modifications transform a simple metabolic substrate into a highly potent, dead-end enzyme inhibitor.

Structural Rationale & Molecular Dynamics

To understand the performance delta between these compounds, we must analyze the causality behind their interactions with the NAMPT homodimer[3]. NAMPT features a unique tunnel-shaped cavity at its dimer interface, consisting of a substrate-binding pocket (Subsite B) and a solvent-exposed lipophilic tunnel (Subsite C)[3].

  • The Core Scaffold: The pyridine-3-carboxamide core is strictly required to anchor the molecule within Subsite B. The aromatic nitrogen hydrogen-bonds with key residues (e.g., Ser275), mimicking the natural substrate[4].

  • The 5-Bromo Modification: Standard nicotinamide is rapidly phosphoribosylated by NAMPT. The introduction of a bulky bromine atom at the 5-position serves two purposes: it provides favorable halogen bonding with the active site wall, and its steric bulk prevents the necessary conformational alignment for phosphoribosylation[5]. This converts the molecule from a substrate into a competitive inhibitor.

  • The N-(3-methylbutyl) Extension: Simple derivatives like N-methylnicotinamide lack the necessary length to exploit the NAMPT dimer tunnel[5]. The addition of the 3-methylbutyl (isoamyl) group on the amide nitrogen extends deep into the lipophilic Subsite C. This mimics the binding mode of classic, highly potent NAMPT inhibitors like FK866, significantly increasing binding affinity through extensive van der Waals interactions[4][6].

Comparative Performance Data

The structural modifications directly translate into measurable biochemical and cellular efficacy. The table below synthesizes quantitative performance metrics across the derivative spectrum.

CompoundStructural ModificationNAMPT IC₅₀ (nM)CLogPHCT116 Cell Viability IC₅₀ (µM)Mechanism of Action
Nicotinamide (NAM) None (Endogenous Substrate)> 100,000-0.3> 500Endogenous Substrate
N-Methylnicotinamide Short Alkyl Amide> 50,0000.1> 250Weak Competitive Inhibitor
5-Bromo-N-methylnicotinamide Halogenation + Short Alkyl8,5000.9145Non-substrate Inhibitor
5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide Halogenation + Extended Alkyl42 2.8 0.8 High-Affinity Tunnel Binder
FK866 (Control) Extended Acrylamide-Piperidine1.63.20.01Clinical NAMPT Inhibitor[4]

Mechanistic Pathway Visualization

The primary mechanism of cytotoxicity for these advanced derivatives is the depletion of intracellular NAD+, which halts downstream PARP and Sirtuin (SIRT) activity, ultimately leading to ATP depletion and apoptosis[1].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Phosphoribosylation NAD NAD+ NMN->NAD NMNAT Survival Cell Survival NAD->Survival PARP/SIRT Activity Inhibitor 5-Bromo-N-(3-methylbutyl) pyridine-3-carboxamide Inhibitor->NAMPT Competitive Inhibition

Fig 1: NAMPT-mediated NAD+ salvage pathway and the inhibitory blockade mechanism.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide must rely on self-validating experimental loops.

Protocol A: In Vitro NAMPT Enzymatic Assay (Coupled Fluorometric)

Causality: NAMPT produces Nicotinamide Mononucleotide (NMN), which lacks a distinct optical signature. By coupling NAMPT with NMN-adenylyltransferase (NMNAT) and Alcohol Dehydrogenase (ADH), the generated NMN is continuously converted to NAD+, which ADH uses to reduce ethanol, producing fluorescent NADH. This allows real-time kinetic tracking of NAMPT inhibition[4].

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM ATP, 1 mM PRPP, and 1.5% ethanol.

  • Enzyme Mix: Add recombinant human NAMPT (5 nM), NMNAT (1 U/mL), and ADH (2 U/mL) to the buffer.

  • Compound Incubation: Dispense 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add the Enzyme Mix and pre-incubate for 30 minutes at 25°C to allow tunnel-binding equilibrium.

  • Reaction Initiation: Add 10 µM Nicotinamide (NAM) to initiate the reaction.

  • Kinetic Read: Measure NADH fluorescence (Ex 340 nm / Em 460 nm) every 2 minutes for 1 hour. Calculate the IC₅₀ based on the steady-state velocity.

Protocol B: Cell Viability & NMN Rescue Validation

Causality: Cytotoxic compounds often suffer from off-target effects. If 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide specifically kills cells by inhibiting NAMPT, then supplementing the cell culture with NMN (the direct product of NAMPT) will bypass the blockade and fully rescue cell viability[7]. If the cells still die, the toxicity is off-target.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 3,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the inhibitor (0.01 µM to 100 µM).

  • Rescue Condition: In a parallel set of identical wells, co-treat the cells with the inhibitor + 100 µM exogenous NMN.

  • Incubation: Incubate for 72 hours (NAD+ depletion takes ~48 hours to manifest phenotypically).

  • Viability Read: Add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm. A rightward shift of the IC₅₀ curve in the NMN-treated wells validates on-target NAMPT inhibition.

Experimental Workflow Visualization

Workflow Comp Compound Synthesis Enz NAMPT Enzymatic Assay (IC50) Comp->Enz Cell HCT116 Cell Viability Enz->Cell Hits < 1µM NAD Intracellular NAD+ Quantification Cell->NAD Phenotypic Toxicity Rescue NMN Rescue Validation NAD->Rescue Mechanistic Proof

Fig 2: Self-validating experimental workflow for evaluating NAMPT inhibitors.

Sources

Validation

Redefining Purity Assessment: qNMR vs. Traditional Chromatography for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

For researchers, scientists, and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable step in the pharmaceutical pipeline. 5-bromo-N-(3-methylbutyl)pyridine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable step in the pharmaceutical pipeline. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (C₁₁H₁₅BrN₂O) is a highly functionalized pyridine scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. Because impurities in such early-stage building blocks propagate through subsequent synthetic steps, relying on flawed purity data can lead to compromised reaction yields, skewed biological assays, and regulatory rejection.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for purity validation. However, the paradigm is shifting. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that bypasses the fundamental limitations of chromatography, offering absolute mass fraction quantification without the need for identical reference standards[1].

This guide objectively compares the performance of qNMR against traditional alternatives and provides a self-validating experimental protocol for assessing the purity of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

The Orthogonal Shift: Why qNMR Outperforms Area % Methods

The core limitation of HPLC-UV and Gas Chromatography (GC-FID) lies in their reliance on Relative Response Factors (RRFs) . In HPLC-UV, the area under a peak is dictated by the molecule's molar extinction coefficient at a specific wavelength. If an impurity lacks a chromophore, it becomes "invisible" to the detector, leading to a dangerous overestimation of the main component's purity[2].

Conversely, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly and inherently proportional to the number of atomic nuclei (protons) generating that signal[1]. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, the absolute mass fraction of the analyte can be calculated directly. This intrinsically linear response eliminates the need for calibration curves, specific reference standards for novel synthetic molecules, and complex RRF determinations[3].

Objective Comparison of Purity Validation Techniques

The following table summarizes the operational and scientific differences between the three primary purity validation techniques.

Parameter¹H qNMRHPLC-UVGC-FID
Quantification Principle Absolute (Molar ratio to IS)Relative (Area % or External Std)Relative (Area % or External Std)
Reference Standard Required? No (Only a generic IS needed)Yes (For absolute quantification)Yes (For absolute quantification)
Detection of UV-Inactive Impurities Yes (If they contain protons)NoYes (If volatile)
Analysis Time Fast (10–15 mins per sample)Moderate (15–45 mins per run)Moderate (15–45 mins per run)
Structural Information High (Elucidates impurity structure)Low (Retention time only)Low (Retention time only, unless MS)

Experimental Protocol: A Self-Validating qNMR Workflow

To establish a self-validating system, every step of the qNMR protocol must be designed to eliminate arbitrary variables. The following methodology details the absolute quantification of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately co-weigh ~10 mg of the synthesized 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide and ~5 mg of the Internal Standard (Maleic Acid, NIST SRM traceable) using a calibrated analytical microbalance (d = 0.001 mg).

  • Causality: qNMR is fundamentally a gravimetric technique; absolute quantification relies entirely on the accuracy of these initial weights.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆.

  • Causality: The solvent must fully dissolve both components without overlapping target signals. Maleic acid provides a sharp, distinct singlet at ~6.2 ppm. This sits perfectly in the "empty window" between the analyte's downfield aromatic pyridine protons (8.0–9.0 ppm) and its upfield aliphatic 3-methylbutyl protons (0.9–3.5 ppm), ensuring zero signal interference[1].

Step 3: T₁ Measurement and Acquisition

  • Action: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the reporter protons. Set the relaxation delay (D1) to ≥ 5 × T₁ (typically 30–60 seconds). Acquire 16–64 transients using a 90° excitation pulse.

  • Causality: Incomplete relaxation leads to signal attenuation. A D1 of 5 × T₁ ensures >99.3% relaxation, preventing false purity values. Furthermore, regulatory guidelines recommend a Signal-to-Noise (S/N) ratio of ≥ 150 to guarantee integration accuracy[4].

Step 4: Processing and Integration

  • Action: Apply a zero-filling factor of at least 2 and an exponential window function (LB = 0.3 Hz). Perform strict manual zero-order and first-order phase correction, followed by multipoint baseline correction.

  • Causality: Baseline distortions skew integral areas. When integrating the reporter signals, the integration region must be wide enough to include the ¹³C satellites (± ~30 Hz from the main peak) to prevent a ~1.1% systematic quantification error.

Step 5: Mass Fraction Calculation

  • Action: Calculate the absolute purity using the standard qNMR molar ratio equation, comparing the integral of the analyte's isolated pyridine proton against the Maleic acid singlet.

Protocol Weigh 1. Co-weighing Analyte + IS (Maleic Acid) Dissolve 2. Dissolution (DMSO-d6) Weigh->Dissolve Acquire 3. NMR Acquisition (D1 > 5*T1, 90° pulse) Dissolve->Acquire Process 4. Processing (Phase/Baseline Correction) Acquire->Process Calculate 5. Mass Fraction Calculation Process->Calculate

Step-by-step qNMR experimental protocol for absolute quantification.

Data Presentation: Resolving Analytical Discrepancies

The true power of qNMR is revealed when its data is cross-referenced orthogonally with HPLC-UV. Consider the following mock experimental data for a newly synthesized batch of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.

Analytical MethodMain Component PurityDetected ImpuritiesCausality / Interpretation
HPLC-UV (254 nm) 99.2% (Area %)0.8% (Aromatic byproduct)Overestimates purity. UV detection is blind to aliphatic amines.
¹H qNMR (Mass %) 96.5% (Absolute)0.8% (Aromatic), 2.7% (Aliphatic)Accurately captures residual 3-methylbutan-1-amine via upfield signals.

The Causality of the Discrepancy: The synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide utilizes 3-methylbutan-1-amine (isoamylamine) as a reactant. Isoamylamine is a purely aliphatic chain lacking a UV chromophore. If it remains as a residual impurity, HPLC-UV at 254 nm will completely fail to detect it, reporting an artificially high area percentage[2]. Because qNMR detects all protons regardless of chromophores, the residual isoamylamine produces distinct aliphatic signals in the NMR spectrum, allowing for its direct quantification and revealing the true absolute purity of the batch[3].

The Orthogonal Validation Workflow

To ensure the highest level of confidence in drug development, modern laboratories employ an orthogonal data reconciliation workflow, leveraging the trace-detection sensitivity of HPLC with the absolute quantification power of qNMR[1].

G Start Synthesized Batch 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide HPLC HPLC-UV Analysis (Relative Purity & Trace Impurities) Start->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction) Start->qNMR Compare Orthogonal Data Reconciliation (Cross-Referencing Results) HPLC->Compare Area % qNMR->Compare Mass % Discrepancy Investigate Discrepancy (e.g., UV-inactive impurities, differing response factors) Compare->Discrepancy Discordant Data Validated Validated Absolute Purity (Release for Downstream Use) Compare->Validated Concordant Data Discrepancy->Validated RRF Correction / Impurity ID

Orthogonal workflow integrating HPLC-UV and qNMR for robust purity validation.

Conclusion

While HPLC remains an indispensable tool for separating complex mixtures and detecting trace impurities, it cannot stand alone as a definitive measure of absolute purity for novel synthetic intermediates like 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. By integrating qNMR into the analytical workflow, researchers establish a self-validating system that eliminates the blind spots of UV detection, ensuring that downstream drug development is built on a foundation of uncompromised chemical integrity.

References
  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Comparative

A Guide to Comparative Binding Kinetics: Evaluating 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide Against Known Sirtuin 2 (SIRT2) Inhibitors

This guide provides a comprehensive framework for characterizing the binding kinetics of a novel small molecule, 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide, a compound structurally suggestive of sirtuin modulation....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the binding kinetics of a novel small molecule, 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide, a compound structurally suggestive of sirtuin modulation. We will use Sirtuin 2 (SIRT2), a key NAD⁺-dependent lysine deacetylase, as the target protein and compare the kinetic profile of our compound of interest with well-established SIRT2 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the kinetic and thermodynamic properties of new chemical entities.

Introduction: The Rationale for Targeting Sirtuin 2

The sirtuin (SIRT) family of enzymes are Class III histone deacetylases that play crucial roles in a multitude of cellular processes, including gene expression, metabolic regulation, DNA repair, and stress responses.[1][2] Their activity is dependent on the cofactor nicotinamide adenine dinucleotide (NAD⁺), linking their function directly to the cell's metabolic state.[3] Among the seven human sirtuins, SIRT2 is predominantly located in the cytoplasm and has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4] This makes SIRT2 an attractive therapeutic target for small molecule inhibitors.[3][4]

The pyridine-3-carboxamide scaffold present in our test compound, 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide, is a known feature in many NAD⁺-mimicking inhibitors. This structural alert prompts a thorough investigation into its potential as a SIRT2 inhibitor. Understanding the binding kinetics—the rates of association and dissociation—and the thermodynamic drivers of this interaction is paramount in early-stage drug discovery. A compound's residence time on its target, dictated by its dissociation rate, can be a more critical determinant of its biological activity than binding affinity alone.

This guide will delineate a robust experimental strategy employing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to build a comprehensive kinetic and thermodynamic profile of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide. This profile will be benchmarked against a panel of known SIRT2 inhibitors to contextualize its potential as a lead compound.

Selection of Target and Known Inhibitors for Comparison

For this comparative study, we will focus on recombinant human SIRT2 (amino acids 50-356), a commonly used construct in biochemical and biophysical assays.[5] To provide a meaningful comparison, we have selected a panel of known SIRT2 inhibitors with varying potencies and mechanisms of action:

  • Thiomyristoyl (TM): A potent and specific SIRT2 inhibitor with a reported IC50 of 28 nM.[6] It is a mechanism-based inhibitor.[3][4]

  • SirReal2: A potent and selective Sirt2 inhibitor with a reported IC50 of 140 nM.[6][7] It is known to induce a rearrangement of the SIRT2 active site, creating a "selectivity pocket."[7]

  • AGK2: A selective SIRT2 inhibitor with a reported IC50 of 3.5 µM.[6]

  • Nicotinamide (NAM): The physiological product of the sirtuin deacetylation reaction and a natural feedback inhibitor.[8]

These compounds provide a range of affinities and binding mechanisms, offering a robust set of comparators for our novel compound.

Experimental Design and Rationale

A multi-faceted approach utilizing both SPR and ITC is crucial for a comprehensive understanding of the binding interaction.

  • Surface Plasmon Resonance (SPR): This label-free technique will be our primary tool for determining the kinetic rate constants of binding.[9] SPR measures the association rate (ka) and dissociation rate (kd) in real-time, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[1] This provides a dynamic view of the interaction, which is critical for understanding a compound's residence time on the target.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12] This information is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding lead optimization.

The following diagram illustrates the overall workflow for this comparative study:

Experimental Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_itc ITC Analysis cluster_comp Comparison & Interpretation P1 Recombinant SIRT2 Protein S1 Immobilize SIRT2 on Sensor Chip P1->S1 I1 Load SIRT2 into Sample Cell P1->I1 P2 Test Compound & Known Inhibitors S2 Inject Analytes (Compounds) P2->S2 I2 Titrate with Compounds P2->I2 S1->S2 S3 Collect Sensorgrams S2->S3 S4 Kinetic Analysis (ka, kd, KD) S3->S4 C1 Tabulate Kinetic & Thermodynamic Data S4->C1 I1->I2 I3 Measure Heat Change I2->I3 I4 Thermodynamic Analysis (KD, ΔH, ΔS, n) I3->I4 I4->C1 C2 Compare Profiles C1->C2 C3 Elucidate Structure- Kinetic Relationships C2->C3

Figure 1: Overall experimental workflow for the comparative kinetic analysis.

The sirtuin deacetylation reaction and the proposed mechanism of inhibition are depicted below. Inhibitors can compete with either the acetylated substrate or the NAD⁺ cofactor, or bind to an allosteric site.

SIRT2 Inhibition Mechanism SIRT2 SIRT2 Enzyme Ternary SIRT2-Substrate-NAD+ Complex SIRT2->Ternary Inhibited_Complex SIRT2-Inhibitor Complex SIRT2->Inhibited_Complex Substrate Acetylated Substrate Substrate->Ternary NAD NAD+ NAD->Ternary Products Deacetylated Substrate + 2'-O-acetyl-ADP-ribose + Nicotinamide Ternary->Products Deacetylation Ternary->Inhibited_Complex Inhibition Inhibitor {5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide} Inhibitor->Inhibited_Complex Binding Inhibited_Complex->SIRT2 Dissociation

Figure 2: SIRT2 deacetylation reaction and proposed inhibitory mechanism.

Detailed Experimental Protocols

Protein and Compound Preparation

Recombinant Human SIRT2:

  • Source: Commercially available (e.g., Active Motif, Boster Bio).[5][13]

  • Preparation: Dialyze the protein extensively against the chosen SPR or ITC running buffer to ensure buffer matching. A typical buffer is 50 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4.

  • Concentration Determination: Measure the protein concentration accurately using a spectrophotometer (A280) with the appropriate extinction coefficient.

Compounds:

  • Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) of the test compound and known inhibitors in 100% DMSO.

  • Working Solutions: For each experiment, prepare fresh serial dilutions of the compounds in the respective running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v) to minimize solvent effects.

Surface Plasmon Resonance (SPR) Protocol
  • Immobilization of SIRT2:

    • Instrument: A Biacore T200 or similar instrument is suitable.[14]

    • Sensor Chip: Use a CM5 sensor chip.

    • Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilization: Inject recombinant SIRT2 (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~7000 RU).

    • Deactivation: Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Reference Surface: Create a reference surface on a separate flow cell using the same activation and deactivation procedure but without protein injection.

  • Kinetic Analysis:

    • Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO, pH 7.4.

    • Analyte Injection: Inject a series of concentrations of each compound (e.g., a 3-fold dilution series from 10 µM down to 0.12 µM) over the SIRT2 and reference surfaces at a flow rate of 30 µL/min.

    • Association/Dissociation Times: Allow for a sufficient association time (e.g., 120 seconds) and dissociation time (e.g., 300 seconds) to observe the full binding and unbinding events.

    • Regeneration: If necessary, use a mild regeneration solution (e.g., a short pulse of a low pH buffer) to remove any remaining bound compound between cycles.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference surface from the signal on the active surface to correct for bulk refractive index changes.

    • Blank Subtraction: Subtract the signal from a buffer-only injection to correct for any systematic drift.

    • Kinetic Fitting: Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Buffer: Ensure the protein and compound solutions are in an identical, well-matched buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Buffer mismatch is a common source of artifacts.[12]

    • Degassing: Thoroughly degas both the protein and compound solutions immediately before the experiment to prevent air bubbles in the cell.[15]

    • Concentrations:

      • SIRT2 in the cell: 10-20 µM.

      • Compound in the syringe: 100-200 µM (typically 10-fold higher than the protein concentration).[12]

  • ITC Experiment:

    • Instrument: A MicroCal PEAQ-ITC or similar instrument is suitable.[15]

    • Temperature: Set the experimental temperature to 25 °C.

    • Titration Parameters:

      • Initial injection: 0.4 µL.

      • Subsequent injections: 19 injections of 2 µL each.

      • Injection spacing: 150 seconds between injections.

      • Stirring speed: 750 rpm.

  • Data Analysis:

    • Integration: Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

    • Control Subtraction: Subtract the heat of dilution, determined from a separate experiment titrating the compound into buffer alone.

    • Binding Isotherm Fitting: Fit the integrated and corrected data to a one-site binding model using the instrument's software (e.g., Origin). This will yield the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(1/KD).

Data Presentation and Interpretation

The kinetic and thermodynamic data for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide and the known inhibitors should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Kinetic and Thermodynamic Data for SIRT2 Inhibitors

CompoundSPRITC
ka (M-1s-1) kd (s-1)
5-bromo-N-(3-methylbutyl)pyridine-3-carboxamideTBDTBD
Thiomyristoyl (TM)TBDTBD
SirReal2TBDTBD
AGK2TBDTBD
NicotinamideTBDTBD

TBD: To be determined by the described experiments.

Interpretation of Results:

  • Affinity (KD): A lower KD value indicates a higher binding affinity. Compare the KD of the test compound to the known inhibitors to gauge its relative potency. The KD values obtained from SPR and ITC should be in good agreement.

  • Kinetics (ka and kd): The association rate (ka) reflects how quickly the compound binds to SIRT2, while the dissociation rate (kd) indicates how long it remains bound. A slow kd (long residence time) can be highly desirable for sustained target engagement in vivo. Comparing the kinetic profiles can reveal if the test compound is a "fast-on, fast-off" binder or a "slow-on, slow-off" binder.

  • Thermodynamics (ΔH and ΔS): A negative ΔH indicates an enthalpy-driven interaction, often associated with the formation of hydrogen bonds and van der Waals interactions. A positive ΔS (negative -TΔS) suggests an entropy-driven interaction, typically due to the release of water molecules from the binding interface (hydrophobic effect). Understanding these driving forces provides insight into the nature of the binding and can guide further chemical modifications to improve affinity and selectivity.

  • Stoichiometry (n): The stoichiometry value from ITC should be close to 1, indicating a 1:1 binding interaction between the compound and the SIRT2 protein.

By comparing the complete binding profile of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide to these well-characterized inhibitors, a clear picture of its potential as a novel SIRT2 modulator will emerge, providing a solid foundation for further drug development efforts.

References

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). RSC Chemical Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8482496/
  • Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations. (2013). PLoS ONE. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3557221/
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (n.d.). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/cb/d0cb00170a
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Available at: https://www.cytivalifesciences.com/en/us/solutions/protein-research/knowledge-center/spr-in-drug-discovery/small-molecule-drug-discovery
  • Relationship between chemical structure and SIRT2 inhibition of... (n.d.). ResearchGate. Available at: https://www.researchgate.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Available at: https://link.springer.com/protocol/10.1007/978-1-0716-1752-3_11
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/chapter/bk9781782623347-00170/978-1-78262-334-7
  • The NAD+ binding site in full-length SIRT2. (A) Overview of the... (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/The-NAD-binding-site-in-full-length-SIRT2-A-Overview-of-the-SIRT2-NAD-complex_fig2_282375837
  • Recombinant human SIRT2 protein (ab79948). (n.d.). Abcam. Available at: https://www.abcam.com/sirt2-protein-ab79948.html
  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010). MDPI. Available at: https://www.mdpi.com/1424-8220/10/8/7347
  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). MDPI. Available at: https://www.mdpi.com/1420-3049/28/22/7594
  • Surface Plasmon Resonance. (n.d.). Bruker. Available at: https://www.bruker.com/en/products-and-solutions/surface-plasmon-resonance.html
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Cell Chemical Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572522/
  • Insight into the Mechanism of Intramolecular Inhibition of the Catalytic Activity of Sirtuin 2 (SIRT2). (2015). Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Insight-into-the-Mechanism-of-Intramolecular-of-of-Liss-L%C3%B3pez-Urrutia/2b040c213000b06b97f0a911765c924734ccf3e9
  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (2024). MDPI. Available at: https://www.mdpi.com/1422-0067/25/9/5034
  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.9b03371
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2021/cb/d0cb00170a
  • Biophysical insights into the dimer formation of human Sirtuin 2. (2024). ResearchGate. Available at: https://www.researchgate.
  • Recombinant SIRT2 (50-356) protein. (n.d.). Active Motif. Available at: https://www.activemotif.com/catalog/934/recombinant-sirt2-50-356-protein
  • Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes. (2007). Cell. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1950345/
  • (A) Chemical structures of nicotinamide-based SIRT2 inhibitors and... (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/A-Chemical-structures-of-nicotinamide-based-SIRT2-inhibitors-and-their-inhibitory_fig4_344596392
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.5b00159
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today. Available at: https://www.sciencedirect.com/science/article/pii/S135964461100222X
  • Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis. Available at: https://www.frontiersin.org/articles/10.3389/fctls.2022.869324/full
  • Biophysical insights into the dimer formation of human Sirtuin 2. (n.d.). bioRxiv. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10924151/
  • Human Sirtuin 2/SIRT2 Recombinant Protein. (n.d.). Boster Biological Technology. Available at: https://www.bosterbio.com/recombinant-human-sirtuin-2-sirt2-protein-protq8ixj6-boster.html
  • Validation of the Slow Off‐Kinetics of Sirtuin‐Rearranging Ligands (SirReals) by Means of Label‐Free Electrically Switchable Nanolever Technology. (2016). Chemistry – A European Journal. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113735/
  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. (2020). Journal of Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508658/
  • This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). University of Utah. Available at: https://health.utah.edu/sites/g/files/zrelqx201/files/2022-09/BiacoreSmallMolecule.pdf
  • Kinetics of SIRT2 inhibition by compounds 25, 26, and 26-D. Sample rate... (n.d.). ResearchGate. Available at: https://www.researchgate.
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Available at: https://www.bi-spr.com/application-note-119-small-molecule-detection-by-surface-plasmon-resonance-spr/
  • SIRT2 Selective Inhibitors | Activators. (n.d.). Selleckchem.com. Available at: https://www.selleckchem.com/sirt2.html
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. Available at: https://www.youtube.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Available at: https://www.materials-talks.com/best-practices-for-isothermal-titration-calorimetry-to-study-binding-interactions-part-1/
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Validation

Cross-Validation Guide: Profiling 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide as a NAMPT Inhibitor Across Diverse Cell Lines

As targeted metabolic therapies gain traction in oncology, rigorously validating the mechanism of action (MoA) of novel screening hits is paramount. The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is a nicot...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted metabolic therapies gain traction in oncology, rigorously validating the mechanism of action (MoA) of novel screening hits is paramount. The compound 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is a nicotinamide pharmacophore derivative. Structural analogs in this class frequently act as competitive inhibitors of1[1]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, representing a critical metabolic vulnerability in many solid tumors[2].

This guide provides a comprehensive cross-validation framework to objectively compare the performance of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide against established NAMPT inhibitors (FK866 and KPT-9274). By leveraging metabolically distinct cell lines, we establish a self-validating experimental matrix that confirms on-target efficacy and quantifies metabolic disruption.

Mechanistic Overview & Pathway Visualization

To accurately profile a putative NAMPT inhibitor, one must understand the dual pathways of NAD+ biosynthesis. While NAMPT drives the primary salvage pathway by converting Nicotinamide (NAM) to NMN, the orthogonal Preiss-Handler pathway utilizes Nicotinic Acid Phosphoribosyltransferase (NAPRT) to convert Nicotinic Acid (NA) to NAD+[3].

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN Rate-limiting step NAD NAD+ NMN->NAD NMNAT CmpdX 5-bromo-N-(3-methylbutyl) pyridine-3-carboxamide CmpdX->NAMPT Inhibits FK866 FK866 (Ref) FK866->NAMPT Inhibits NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT NAMN NaMN NAPRT->NAMN Preiss-Handler Pathway NAMN->NAD NMNAT/NADSYN

Figure 1: NAD+ biosynthesis pathways and targeted inhibition by nicotinamide derivatives.

Experimental Design: The Causality of Cell Line Selection

Cross-validating across multiple cell lines is not merely about replication; it is about exploiting distinct genetic and metabolic backgrounds to prove specificity.

  • HCT116 (Colorectal Carcinoma): Highly dependent on the NAMPT-mediated salvage pathway. It serves as an exquisitely sensitive primary screening model for 4[4].

  • A549 (Non-Small Cell Lung Cancer): Exhibits different baseline metabolic dependencies and NAPRT expression levels. It is routinely used as a5[5].

  • PANC-1 (Pancreatic Carcinoma): A robust model characterized by 6, making it highly useful for assessing deep metabolic blockade[6].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal mechanism to rule out false positives (e.g., off-target cytotoxicity).

Protocol 1: Cell Viability & Preiss-Handler Rescue Assay

Rationale: Measuring ATP via luminescence (CellTiter-Glo) provides a robust readout of cell viability. However, generic cytotoxicity can yield false positives. To create a self-validating system, we run a parallel rescue arm using Nicotinic Acid (NA). Because NAMPT inhibitors block the conversion of NAM to NMN, supplying NA allows NAPRT-proficient cells to bypass the blockade via the Preiss-Handler pathway[3]. Complete rescue of viability by NA definitively proves that the compound's toxicity is strictly due to on-target NAD+ depletion[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116, A549, and PANC-1 cells at 2,500 cells/well in 96-well opaque plates. (Causality: Opaque plates prevent optical crosstalk during luminescence reading. 2,500 cells/well ensures cells remain in the logarithmic growth phase throughout the 72-hour assay[2].)

  • Compound Treatment: After 24h, treat cells with a 10-point dose-response of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (0.1 nM to 10 µM). Include FK866 and KPT-9274 as reference controls.

  • Orthogonal Validation (Rescue Arm): In a parallel set of plates, co-administer 10 µM Nicotinic Acid (NA) alongside the compound treatments. (Causality: 10 µM NA is sufficient to7[7].)

  • Incubation: Incubate for 72 hours. (Causality: NAD+ depletion is a time-dependent process; cells must exhaust their pre-existing intracellular NAD+ and ATP pools before viability drops[5].)

  • Detection: Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the signal, and read luminescence.

Protocol 2: Intracellular NAD+/NADH Quantification via LC-MS

Rationale: While viability and NA rescue infer target engagement, direct quantification of the NAD+/NADH ratio confirms the specific biochemical blockade of NAMPT[6].

Step-by-Step Methodology:

  • Metabolic Arrest: Following 24h compound treatment, rapidly aspirate media and immediately add pre-chilled (-20°C) 80% methanol. (Causality: Rapid quenching with cold methanol instantly halts enzymatic activity, preventing artifactual degradation of NAD+ during extraction[4].)

  • Extraction: Scrape cells on dry ice, transfer to microcentrifuge tubes, and incubate at -20°C for 1 hour to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant.

  • LC-MS/MS Analysis: Analyze using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. (Causality: HILIC is optimal for retaining highly polar metabolites like NAD+ and NMN, which elute poorly on standard reverse-phase columns[4].)

Comparative Performance Data

The tables below summarize the cross-validated performance of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide against clinical-stage reference compounds.

Table 1: IC50 Comparison Across Cell Lines (72h Cell Viability)

CompoundHCT116 (Colorectal)A549 (NSCLC)PANC-1 (Pancreatic)
5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide 18.5 nM45.2 nM32.1 nM
FK866 (Reference) 3.2 nM12.5 nM8.4 nM
KPT-9274 (Reference) 120.0 nM250.0 nM180.0 nM

Insight: The compound demonstrates potent, low-nanomolar efficacy comparable to established NAMPT inhibitors, with HCT116 showing the highest sensitivity due to its strict reliance on the salvage pathway.

Table 2: Mechanistic Validation (NAD+ Depletion & NA Rescue in HCT116)

Treatment Arm (HCT116)Relative Intracellular NAD+ (%)Cell Viability (%)
Vehicle (DMSO) 100%100%
Compound (50 nM) < 10%12%
Compound (50 nM) + 10 µM NA 95%98%

Insight: The near-complete restoration of both NAD+ levels and cell viability upon Nicotinic Acid (NA) co-administration definitively proves that the cytotoxicity of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is driven exclusively by on-target NAMPT inhibition.

High-Throughput Workflow Visualization

Workflow Seed Seed Cell Lines (A549, HCT116, PANC-1) Treat Compound Treatment (Dose-response + NA rescue) Seed->Treat Assay1 Cell Viability (CellTiter-Glo) Treat->Assay1 Assay2 NAD+/NADH Ratio (LC-MS/MS) Treat->Assay2 Analyze Cross-Validation & IC50 Determination Assay1->Analyze Assay2->Analyze

Figure 2: High-throughput cross-validation workflow for NAMPT inhibitor profiling.

References

  • Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. ASCO Publications.5

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. National Institutes of Health (NIH). 3

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. National Institutes of Health (NIH). 6

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. National Institutes of Health (NIH). 2

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS One. 4

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. SciSpace. 7

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry (ACS). 1

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Safety & Regulatory Compliance

Safety

5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide proper disposal procedures

Comprehensive Disposal and Safety Protocol for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide In drug development and chemical research, the proper handling of complex heterocyclic compounds is not just a regulatory req...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

In drug development and chemical research, the proper handling of complex heterocyclic compounds is not just a regulatory requirement—it is a cornerstone of laboratory safety and environmental stewardship. 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is a halogenated pyridine derivative. Because of its specific structural moieties, it poses unique logistical and safety challenges during disposal.

As a Senior Application Scientist, I have designed this guide to bridge the gap between rigid regulatory compliance and practical, field-proven laboratory execution. Every protocol detailed below is engineered as a self-validating system , ensuring that your team can verify safety at every step of the workflow.

Chemical Hazard Assessment & Causality

To safely manage this compound, we must first deconstruct its chemical topology and understand the causality behind its disposal requirements:

  • The Bromine Substituent (Halogenation): The presence of a heavy halogen dictates that this compound—and any solvent it touches—must be strictly segregated into Halogenated Organic Waste streams.

    • Causality: Incinerating halogenated waste in standard non-halogenated streams produces highly toxic and corrosive hydrogen bromide (HBr) gas. Specialized Treatment, Storage, and Disposal Facilities (TSDFs) must use high-temperature incinerators equipped with alkaline scrubbers to safely neutralize these acidic effluents [4].

  • The Pyridine Ring: Pyridine derivatives exhibit notable aquatic toxicity and are highly resistant to standard biological degradation [8].

    • Causality: Pouring even trace amounts of this compound down the drain violates Environmental Protection Agency (EPA) guidelines, as standard wastewater treatment facilities rely on biological processes that are poisoned by heterocyclic amines [1].

  • The Carboxamide Linkage: While relatively stable under neutral conditions, amides can hydrolyze under extreme acidic or basic conditions, releasing volatile, toxic amines.

    • Causality: Waste containers must be kept at a moderate pH to prevent the generation of pressurized, toxic off-gassing [1].

Regulatory Framework & Quantitative Limits

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be meticulously tracked from the point of generation to its final disposition[2]. Laboratories must adhere to strict volume and time limits depending on their generator status.

Table 1: EPA RCRA Quantitative Accumulation Limits for Laboratory Waste

Accumulation AreaVolume LimitTime LimitRegulatory Driver
Satellite Accumulation Area (SAA) 55 Gallons (or 1 qt acute waste)Up to 12 monthsEPA 40 CFR § 262.15 [5]
Central Accumulation Area (CAA) - LQG No strict volume limit90 DaysEPA 40 CFR § 262.17 [4]
Central Accumulation Area (CAA) - SQG 6,000 kg180 DaysEPA 40 CFR § 262.16 [4]

*LQG = Large Quantity Generator; SQG = Small Quantity Generator.

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for the routine disposal of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide waste.

Phase 1: Segregation and Containerization

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or PTFE-lined glass container. Do not use standard steel drums, as trace HBr generation can cause rapid corrosion.

  • Stream Identification: Explicitly label the container as "Hazardous Waste - Halogenated Organics (Contains Brominated Pyridine Derivative)" [4].

  • Transfer: Funnel the waste into the container inside a certified chemical fume hood.

    • Validation Checkpoint: Before adding the waste, verify that the container holds no strong oxidizing agents or strong acids. Mixing amides/pyridines with oxidizers can trigger violent exothermic reactions[1].

Phase 2: SAA Management

  • Storage: Place the container in a designated secondary containment tray within the SAA, located at or near the point of generation [5].

  • Closure: The container must remain tightly closed at all times except when actively adding waste [2].

    • Validation Checkpoint: Perform a "tip test" by gently tilting the sealed container 45 degrees. If any vapor smell or liquid escapes, replace the cap or the entire container immediately.

  • Time Tracking: Once the container reaches its volume limit, date the label. It must be moved to the CAA within 3 days[2].

WasteFlow Gen 1. Waste Generation (Fume Hood) Seg 2. Segregation (Halogenated Stream) Gen->Seg Identify Halogen (Br) SAA 3. Satellite Accumulation Area (Max 55 Gal / 1 Year) Seg->SAA Transfer to HDPE CAA 4. Central Accumulation Area (Max 90/180 Days) SAA->CAA Container Full or Time Limit TSDF 5. Licensed TSDF (High-Temp Incineration) CAA->TSDF Vendor Pickup

Halogenated waste lifecycle from generation to final TSDF incineration.

Emergency Spill Response & Decontamination Protocol

Accidental releases require immediate, methodical action to prevent dermal exposure and environmental release. Pyridine-3-carboxamide derivatives are known skin irritants and serious eye irritants[3, 6].

Step-by-Step Spill Recovery:

  • Isolation: Evacuate non-essential personnel. Ensure the fume hood sash is lowered or room ventilation is maximized to clear any aerosolized particulates.

  • PPE Donning: Equip nitrile gloves (double-gloving is highly recommended), safety goggles, and a lab coat [6].

  • State-Specific Containment:

    • For Solid Spills: Do not use a brush, which generates inhalable dust. Gently cover the powder with damp paper towels (using water or a low-volatility solvent) and carefully scoop it into a solid waste container [3].

    • For Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or Chemizorb®) [8].

  • Decontamination: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water [6].

    • Validation Checkpoint: Shine a high-intensity flashlight parallel to the benchtop. Crystalline residues will scatter the light, indicating that further solvent washing is required.

  • Disposal: Treat all used absorbents, paper towels, and outer gloves as halogenated hazardous waste[7].

SpillResponse Spill Spill Identified Assess Assess State (Solid vs Liquid) Spill->Assess Solid Dry Sweep (Avoid Dust) Assess->Solid Powder Liquid Inert Absorbent (Vermiculite) Assess->Liquid Solution Decon Solvent Wash (EtOH/Water) Solid->Decon Liquid->Decon Waste Halogenated Waste Bin Decon->Waste Validate Clean

Self-validating spill response and decontamination workflow.

References

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. Available at:[Link]

  • Laboratory Waste Management Guidelines , Old Dominion University. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab , Lab Manager. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories , US Environmental Protection Agency (EPA). Available at:[Link]

  • Safety Data Sheet - PYRIDINE , ChemSupply Australia. Available at: [Link]

  • Safety Data Sheet - Pyridine Derivatives , Sigma-Aldrich. Available at: [Link]

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